AMI-1 free acid

Catalog No.
S546441
CAS No.
134-47-4
M.F
C21H16N2O9S2
M. Wt
504.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMI-1 free acid

CAS Number

134-47-4

Product Name

AMI-1 free acid

IUPAC Name

4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid

Molecular Formula

C21H16N2O9S2

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C21H16N2O9S2/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32)

InChI Key

PCGISRHGYLRXSR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Urea J Acid;

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)S(=O)(=O)O)O

The exact mass of the compound J Acid urea is 504.0297 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45174. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

7,7'-Ureylenebis(4-hydroxy-2-naphthalenesulfonic acid) chemical identification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

This compound is a symmetric bis-naphthalenesulfonic acid derivative, also widely known as J Acid Urea or Carbonyl J Acid [1] [2] [3].

Property Detail
CAS Registry Number 134-47-4 [1] [2] [3]
Related CAS (Disodium Salt) 20324-87-2 [1]
IUPAC Name 4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid [1] [2]
Molecular Formula C₂₁H₁₆N₂O₉S₂ [4] [1] [2]
Molecular Weight 504.49 g/mol [1] [2] [3]
EC Number 205-142-9 [2] [5] [3]
Appearance Grey-white to solid powder [1] [6]
Density 1.798 ± 0.06 g/cm³ [1]

Biological Activity & Applications

J Acid Urea, referenced as AMI-1, is identified as a biologically active inhibitor with two primary applications.

Application Area Target / Function Key Experimental Data
Enzyme Inhibition Protein Arginine N-Methyltransferase (PRMT) IC₅₀ of 8.81 µM for PRMT1; IC₅₀ of 3.04 µM for Hmt1p in vitro [1].
Enzyme Inhibition Collagenase Used as an active ingredient in collagenase inhibitors for treating connective tissue diseases [7].

Experimental Protocol for Collagenase Inhibition

The following methodology for evaluating collagenase inhibitory activity is derived from a patent [7]. The workflow involves preparing the test compound and then assaying its activity.

G Start Start: Prepare Inhibitor SubStep1 Obtain Ureylenebis compound Start->SubStep1 SubStep2 Convert to salt form (Alkali metal, Alkaline earth, Ammonium) SubStep1->SubStep2 SubStep3 Formulate with carrier into tablet or ointment SubStep2->SubStep3 Assay Step 2: Conduct Collagenase Inhibition Assay SubStep3->Assay SubStep4 Apply formulation to connective tissue Assay->SubStep4 SubStep5 Measure reduction in collagen degradation SubStep4->SubStep5 Result Output: Confirm Inhibitory Effect SubStep5->Result

Procedure Details

  • Inhibitor Preparation: The technical-grade J Acid Urea is purified and converted into a water-soluble or physiologically acceptable salt. The patent notes that suitable salts include those of alkali metals (e.g., sodium), alkaline earth metals, or ammonium. The salt is then mixed with a nontoxic, solid carrier and processed into tablets, or mixed with a base to form an ointment [7].
  • Inhibition Assay: The formulated inhibitor is applied to connective tissue. The efficacy of the compound in preventing collagen degradation is then determined by measuring the reduction in collagenase activity, confirming its role in treating connective tissue disorders [7].

Pharmaceutical-Grade Specifications

For research and development purposes, commercial suppliers provide the compound with the following specifications [6]:

Parameter Specification
Content (Assay) 80% min.
Free J Acid 0.2% max. (HPLC)
Insoluble Matter 0.2% max.
Chloride 5% max.

Conclusion

Based on the search results, 7,7'-Ureylenebis(4-hydroxy-2-naphthalenesulfonic acid) is a well-characterized compound with dual applications as a dye intermediate and a biological inhibitor. Key information on its chemical identity and in vitro enzymatic activity is available. Please note that the experimental protocol for collagenase inhibition is based on a patent from the 1980s, and modern laboratory practices may have evolved.

References

4,4'-Dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) azo dye production

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Key Specifications

J Acid Urea is a complex naphthalene-based disulfonic acid. The table below summarizes its fundamental identifiers and typical commercial specifications [1] [2].

Property Details
CAS Number 134-47-4 [1] [2]
Molecular Formula C₂₁H₁₆N₂O₉S₂ [3] [1]
IUPAC Name 4,4'-dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) [3]
Common Name J Acid Urea; Carbonyl J Acid [1] [2]
Appearance Dry grey-white to grey-brown powder [1] [2]
Typical Purity ≥80% - 99% [1] [2]
Key Impurity Free J acid (typically ≤0.2%) [2]

Primary Application in Azo Dye Synthesis

J Acid Urea functions as a coupling component in azo dye chemistry. Its structure features hydroxyl groups and an electron-rich naphthalene system, allowing it to react with electrophilic diazonium salts to form conjugated azo dyes [4] [5].

The primary industrial dyes produced using J Acid Urea include Direct Orange S and Direct Acid-proof Bright Red 4BS [2]. The workflow from diazotization to coupling illustrates its role:

G A Primary Aromatic Amine B Diazonium Salt A->B Diazotization NaNO₂, Low Temp D Final Azo Dye B->D Electrophilic Coupling C J Acid Urea (Coupling Component) C->D Coupling Reaction

Sustainable Synthesis Protocol

While J Acid Urea is a precursor, modern azo dye synthesis focuses on greener methods. The following protocol uses aryltriazenes as stable, safe alternatives to hazardous diazonium salts [6].

Principle: Solvent-free mechanochemical coupling of an aryltriazene with a phenolic compound like J Acid Urea [6].

Parameter Specification
Reaction Type Solvent-free mechanochemical coupling
Key Reagent Aryltriazene (stable diazonium surrogate)
Equipment High-energy ball mill, stainless steel jar (50 mL) & balls
Mechanism Solid-state reaction activated by mechanical energy

Step-by-Step Procedure:

  • Charge the Jar: Place the following into a 50 mL stainless steel grinding jar:

    • J Acid Urea (1.0 mmol)
    • Aryltriazene derivative (1.2 mmol)
    • Stainless steel grinding balls (20 balls, 5 mm diameter) [6]
  • Execute Milling: Securely fasten the jar in the ball mill and process for 3 hours at 300 rpm at room temperature [6].

  • Work-up & Purification: After milling, open the jar. The product can typically be isolated by simple washing with water or a cold organic solvent to remove unreacted starting materials, yielding the pure azo dye [6].

Optimization Notes:

  • Ball Size & Count: Using 3 larger balls (8 mm diameter) also gives a high yield (~90%), while significantly reducing the number of balls (e.g., 6 balls of 5 mm) lowers the yield to 40% [6].
  • Rotation Speed: Deviation from the optimal 300 rpm (e.g., 200 or 400 rpm) results in only trace amounts of product due to insufficient energy or excessive splashing [6].
  • Solvent-Free Advantage: This method eliminates volatile organic solvent waste, simplifies purification, and can improve reaction efficiency and selectivity [6].

Dye Characterization & Analysis

After synthesis, the resulting azo dye must be characterized. The following table outlines standard techniques and what to observe for a dye derived from J Acid Urea [7] [4].

Technique Application & Key Observations
FT-IR Spectroscopy Confirm functional groups and tautomeric form. The carbonyl stretching frequency of the urea bridge and the presence/absence of O-H and N-H stretches provide evidence for the intended structure and possible intramolecular hydrogen bonding [4].
UV-Vis Spectroscopy Determine (\lambda_{\text{max}}) (absorption maximum) and color strength. The (\lambda_{\text{max}}) is highly sensitive to pH, often shifting significantly in alkaline (0.1 M NaOH) vs. acidic (0.1 M HCl) conditions [4].
NMR Spectroscopy ((^1\text{H}) & (^{13}\text{C})) Verify molecular structure and tautomeric form in solution. Hydrazo tautomers can show highly deshielded proton signals in the range of δ 13-15 ppm [4].
Computational Chemistry (DFT) Predict optimal molecular geometry, electronic properties (HOMO-LUMO energy gap for color), vibrational frequencies, and tautomeric stability through theoretical calculations [7] [4].

(Potential) Pharmaceutical Applications

Azo compounds are investigated for diverse biological activities. While specific drug applications for J Acid Urea itself are not detailed in the search results, the broader class of azo dyes shows significant promise in medicinal chemistry [7].

  • Anticancer Potential: Some azo dyes can inhibit the growth of specific cancer cell types and disrupt intracellular signal transduction pathways, making them candidates for cancer therapeutics [7].
  • Broad Bioactivity: Azo compounds are studied for antibacterial, antifungal, antioxidant, and anti-inflammatory properties [7].
  • Drug Discovery Tool: Molecular docking studies of novel azo compounds are conducted to investigate their potential interactions with biological targets, such as receptor tyrosine kinases implicated in diseases like glioblastoma [7].

Critical Application Notes

  • Tautomerism: Be aware that azo dyes can exist in azo-hydrazone tautomeric forms. The dominant form depends on pH, solvent, and substituents, which can affect the dye's color and properties [4] [8].
  • Industrial Legacy: J Acid Urea is derived from benzidine-based chemistry. Although modern derivatives like Diarylide pigments are considered less hazardous, environmental and toxicological assessments remain crucial [4].
  • Advantage of Green Protocol: The mechanochemical method is superior to traditional solution-phase synthesis, which often gives only trace yields for similar coupling reactions and generates significant solvent waste [6].

References

Comprehensive Application Notes and Protocols for Protein Arginine N-Methyltransferase Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protein Arginine N-Methyltransferases (PRMTs)

Protein Arginine N-Methyltransferases (PRMTs) constitute a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (AdoMet) to arginine residues in target proteins. This post-translational modification influences numerous cellular processes including gene transcription, pre-mRNA splicing, DNA damage repair, and signal transduction pathways. The PRMT family includes nine known members categorized into three types based on their catalytic products: Type I PRMTs (PRMT1, 2, 3, 4/CARM1, 6, and 8) catalyze the formation of ω-NG-monomethylarginine (MMA) and ω-NG,NG-asymmetric dimethylarginine (ADMA); Type II PRMTs (PRMT5 and 9) produce MMA and ω-NG,N'G-symmetric dimethylarginine (SDMA); while Type III (PRMT7) exclusively generates MMA [1] [2].

The biological significance of PRMTs extends to various disease states, particularly cancer, where their overexpression has been documented in numerous malignancies. PRMT1 accounts for approximately 85% of all PRMT activity in mammalian cells and is responsible for histone H4 arginine 3 asymmetric dimethylation (H4R3me2a), an activating epigenetic mark [1] [2]. PRMT5, the primary Type II enzyme, forms complexes with various adaptor proteins including MEP50, which regulates its substrate specificity [2]. The therapeutic potential of PRMT inhibition is evidenced by multiple ongoing clinical trials investigating PRMT inhibitors in hematological malignancies and solid tumors [3] [4].

PRMT Inhibition Assays: Overview and Comparison

Assay Classification and Principles

PRMT inhibition assays can be broadly categorized into biochemical assays measuring direct enzyme activity and cellular assays assessing functional consequences in intact cells. Biochemical assays offer advantages for high-throughput screening and mechanistic studies, while cellular assays provide insights into permeability, stability, and effects in physiological contexts. Key considerations for assay selection include the specific PRMT isoform being targeted, the desired throughput, and whether the focus is on enzymatic activity or downstream functional effects.

Table 1: Comparison of PRMT Inhibition Assay Types

Assay Type Principle Throughput Advantages Limitations
Scintillation Proximity Assay (SPA) Measures radioactive methylation using specialized beads High Homogeneous format, no separation steps Radioactive materials required
Antibody-Based Detection Uses methyl-specific antibodies for detection Medium-High Amenable to various formats Antibody specificity concerns
Cellular Methylation Quantifies methylation in cell lysates Medium Physiological context Indirect measure of inhibition
Transcriptional Reporter Measures PRMT-regulated gene expression Low-Medium Functional readout Indirect, potential off-target effects
PRMT Signaling Pathways and Biological Context

G cluster_0 Type I PRMTs cluster_1 Type II PRMTs cluster_2 Type III PRMTs cluster_3 Cellular Processes PRMTs PRMTs PRMT1 PRMT1 PRMTs->PRMT1 PRMT2 PRMT2 PRMTs->PRMT2 PRMT3 PRMT3 PRMTs->PRMT3 CARM1 CARM1 PRMTs->CARM1 PRMT6 PRMT6 PRMTs->PRMT6 PRMT8 PRMT8 PRMTs->PRMT8 PRMT5 PRMT5 PRMTs->PRMT5 PRMT9 PRMT9 PRMTs->PRMT9 PRMT7 PRMT7 PRMTs->PRMT7 Transcription Transcription PRMT1->Transcription Immunity Immunity PRMT1->Immunity Signaling Signaling PRMT2->Signaling CARM1->Transcription DNA_Repair DNA_Repair PRMT6->DNA_Repair Splicing Splicing PRMT5->Splicing PRMT5->Immunity PRMT7->Immunity Inhibitor Inhibitor Inhibitor->PRMTs Inhibition

Diagram 1: PRMT Classification and Functional Roles. PRMTs are categorized into three types based on their catalytic activity and regulate diverse cellular processes through arginine methylation of target proteins. Inhibitors target these enzymes for therapeutic purposes.

Detailed Experimental Protocols

Scintillation Proximity Assay (SPA) for PRMT Inhibition

The Scintillation Proximity Assay (SPA) represents a robust, homogeneous method for measuring PRMT activity and inhibitor screening without requiring separation steps. This protocol adapts the methodology described by [5] with optimizations for high-throughput applications.

Table 2: SPA Protocol for PRMT Inhibition Screening

Step Parameter Specifications Notes
1. Reaction Setup Volume 20-50 μL Low volume for HTS
PRMT Enzyme 5-50 nM Optimize for each isoform
Substrate 0.1-5 μM biotinylated peptide Histone H4 peptide common
AdoMet 0.1-1 μM ³H-AdoMet Specific activity 60-80 Ci/mmol
Buffer 50 mM Tris-HCl, pH 8.0 May require pH optimization
2. Incubation Temperature 25-30°C Higher temps increase activity
Time 60-120 minutes Linear range essential
Agitation Optional May enhance consistency
3. Detection SPA Beads 0.5-1 mg/well streptavidin-coated Supplier-dependent optimization
Incubation 30-60 minutes in dark Light-sensitive signal
Plate White, opaque plates Reduce cross-talk
Reader MicroBeta or similar scintillation counter Optimize counting time
Step-by-Step SPA Protocol
3.2.1 Reagent Preparation
  • Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% Tween-20) fresh daily
  • Dilute PRMT enzyme in storage buffer to appropriate working concentration
  • Prepare biotinylated substrate (e.g., histone H4 residues 1-24) in ultrapure water
  • Dilute ³H-AdoMet to working concentration in assay buffer
  • Prepare inhibitor compounds in DMSO with final DMSO concentration ≤1%
3.2.2 Assay Procedure
  • Pre-incubation: Add 5 μL of inhibitor solution or DMSO control to assay plates
  • Enzyme addition: Add 10-20 μL of PRMT enzyme diluted in assay buffer
  • Reaction initiation: Add 10-20 μL of substrate/³H-AdoMet mixture
  • Incubation: Seal plates and incubate at 30°C for 90 minutes
  • Detection: Add 30 μL SPA bead suspension (1 mg/well in PBS)
  • Signal measurement: Incubate 60 minutes in dark, count in scintillation counter
3.2.3 Critical Parameters and Optimization
  • Enzyme concentration: Must be within linear range of reaction progress curve
  • Substrate concentration: Should be near KM for competitive inhibitor studies
  • ³H-AdoMet concentration: Typically 0.1-1 μM with high specific activity
  • DMSO tolerance: Most PRMTs tolerate ≤1% DMSO without activity loss
Cellular Methylation Assay Protocol

For assessing PRMT inhibition in cellular contexts, the following protocol can be employed:

  • Cell treatment: Incubate cells with inhibitors for 16-48 hours
  • Lysate preparation: Harvest cells in RIPA buffer with protease inhibitors
  • Protein quantification: Normalize lysates using BCA assay
  • Western blotting: Separate proteins by SDS-PAGE, transfer to membranes
  • Immunodetection: Probe with methyl-specific antibodies (e.g., H4R3me2a, H3R8me2s)
  • Quantification: Normalize to total protein or loading controls

Data Analysis and Interpretation

Calculation of Inhibition Parameters

PRMT inhibition data should be analyzed to determine several key parameters:

  • IC₅₀ values: Compound concentration yielding 50% inhibition
  • Z' factor: Assay quality parameter (>0.5 recommended for HTS)
  • Signal-to-background ratio: Should exceed 3:1 for robust assays
  • Coefficient of variation: Should be <20% for HTS-quality assays

Dose-response curves are typically generated using 10-point, 1:3 serial dilutions with duplicate or triplicate measurements at each concentration. Data should be fitted using four-parameter logistic equation:

% Inhibition = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - X) * HillSlope)

Where X is the logarithm of compound concentration, Top and Bottom are the upper and lower plateaus of the curve.

Counterscreening and Selectivity Assessment

Selectivity profiling should include:

  • Related methyltransferases: PRMT family members, lysine methyltransferases
  • AdoMet-dependent enzymes: Other classes utilizing same cofactor
  • Cellular toxicity: Cytotoxicity counterscreening (MTT, CellTiter-Glo)
  • Off-target effects: In unrelated assay systems

Therapeutic Applications and Research Implications

The therapeutic targeting of PRMTs represents an emerging frontier in epigenetic therapy, particularly in oncology. PRMT1 inhibition has demonstrated anti-tumor effects in multiple models, with mechanistic studies revealing that PRMT1 depletion causes RNA metabolism defects due to hypomethylation of RNA-binding proteins and reduces expression of cell cycle genes through loss of activating histone marks [2]. Simultaneously, PRMT5 inhibitors have shown promising activity in clinical trials for hematological malignancies, with particular efficacy in splicing factor-mutant leukemias [3].

Beyond oncology, PRMTs play critical roles in regulating the antiviral immune response. PRMT1 forms oligomers with methyltransferase activity upon viral infection and facilitates TBK1 aggregation and trans-autophosphorylation through methylation at R54, R134, and R228, which is essential for IRF3/IRF7 phosphorylation and subsequent IFN production [1]. PRMT2 functions as a negative regulator of RLR signaling by catalyzing asymmetric dimethylation of TRAF6 at R100, thereby inhibiting TRAF6 autoubiquitination and subsequent activation of the NEMO-TANK-TBK1/IKKε complex [1]. These findings position PRMT inhibitors as potential modulators of antiviral immunity and inflammatory diseases.

In acute myeloid leukemia (AML), PRMT2 has been identified as a key regulator of inflammatory signaling, with low PRMT2 expression associated with enriched inflammatory signatures including NF-κB pathway activation and inferior survival [4]. PRMT2 controls STAT3 activation through regulation of NF-κB signaling and IL6 production, establishing it as a significant modulator of the leukemia microenvironment [4].

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • High background signal: Optimize bead concentration, wash steps, or substrate purity
  • Low signal-to-noise: Increase specific activity of ³H-AdoMet or enzyme concentration
  • High variability: Ensure consistent temperature control and reagent dispensing
  • Compound interference: Test for fluorescence/quenching in counterscreen assays
  • Enzyme instability: Add stabilizers (glycerol, BSA) and use fresh preparations
Quality Control Metrics
  • Z' factor > 0.5 for robust assays: Z' = 1 - (3σc⁺ + 3σc⁻)/|μc⁺ - μc⁻|
  • Signal-to-background ratio > 3:1
  • Coefficient of variation < 15% for replicates
  • IC₅₀ values for control inhibitors within 2-fold of historical data

Conclusion

These application notes and protocols provide comprehensive methodologies for evaluating PRMT inhibition using scintillation proximity and related assays. The SPA platform offers significant advantages for high-throughput screening campaigns with its homogenous format and robust performance characteristics. As PRMT inhibitors continue to advance through clinical development, these assay systems will remain essential tools for mechanistic studies and drug discovery efforts targeting this important class of epigenetic regulators. The integration of biochemical and cellular approaches provides the most complete assessment of compound activity and selectivity profiles.

References

Comprehensive Application Notes & Protocols: J Acid Urea Solubility in DMSO and Biological Experimental Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to J Acid Urea and Its Pharmacological Significance

J Acid Urea (CAS 134-47-4), also known historically as AMI-1, is a specialized chemical compound with significant importance in biochemical research and pharmaceutical development. This bis-naphthalene derivative possesses a unique molecular structure characterized by two naphthalene sulfonic acid groups linked through a urea bridge, contributing to its specific biological activity against protein arginine methyltransferases (PRMTs). The compound has gained research interest primarily due to its role as a cell-permeable inhibitor that effectively modulates epigenetic regulatory mechanisms without competing for the S-adenosyl-L-methionine (SAM) binding site common to many methyltransferases [1]. This property makes it particularly valuable for investigating arginine methylation pathways and their implications in various disease states, including cancer and inflammatory conditions.

The physicochemical characteristics of J Acid Urea present both opportunities and challenges for researchers. With a molecular weight of 504.49 g/mol and multiple hydrophilic functional groups including sulfonic acids and hydroxyl moieties, the compound exhibits distinct solubility patterns that must be carefully considered in experimental design [1]. Its chemical structure supports specific interactions with biological targets while simultaneously necessitating optimized solubilization strategies to ensure consistent and reliable experimental results. The following table summarizes the key fundamental properties of J Acid Urea that researchers must consider when designing experiments:

Table 1: Fundamental Properties of J Acid Urea

Property Specification Reference
CAS Number 134-47-4 [1]
Molecular Formula C₂₁H₁₆N₂O₉S₂ [1] [2]
Molecular Weight 504.49 g/mol [1]
Purity ≥98% [1] [2]
Appearance Light brown to brown solid powder [2]
Density 1.798±0.06 g/cm³ [1]
Melting Point 86-88°C [2]
IUPAC Name 4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid [1] [2]
Storage Conditions Store at RT (powder form: -20°C for 3 years, 4°C for 2 years) [1] [2]

Solubility Characteristics and Formulation Optimization

Solubility Profiling in Various Solvents

The solubility behavior of J Acid Urea has been systematically characterized across multiple solvent systems, with DMSO emerging as the primary solvent for most experimental applications. Research-grade J Acid Urea demonstrates excellent solubility in DMSO, achieving concentrations up to approximately 83.33 mg/mL (equivalent to 165.18 mM) [2]. This high solubility in DMSO makes it ideal for creating concentrated stock solutions that can be aliquoted and stored for extended periods while maintaining stability. The compound's solubility in aqueous systems is considerably more limited, necessitating the development of specialized formulations for biological assays and in vivo studies where DMSO concentrations must be minimized to maintain cellular viability and physiological relevance.

The molecular basis for J Acid Urea's favorable solubility in DMSO stems from the sulfonic acid and hydroxyl groups present in its structure, which can form strong hydrogen bonds with the sulfoxide group of DMSO. Additionally, the aromatic ring systems interact favorably with the methyl groups of DMSO through van der Waals interactions. This combination of interactions results in a favorable solvation energy that drives the dissolution process. When transitioning to aqueous environments, careful consideration must be given to maintaining the compound in solution while balancing the need for biological compatibility. The following table provides quantitative solubility data for J Acid Urea across different solvent systems:

Table 2: Solubility Profile of J Acid Urea in Various Solvent Systems

Solvent System Solubility Concentration Notes & Applications Reference
DMSO ~83.33 mg/mL (~165.18 mM) Primary stock solution preparation [2]
Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) ≥2.08 mg/mL (≥4.12 mM) In vivo administration [2]
Formulation 2 (10% DMSO + 90% Corn Oil) ≥2.08 mg/mL (≥4.12 mM) Alternative in vivo formulation [2]
Aqueous Buffer (pH 7.4) Limited solubility Requires solubilization aids [3]
Optimized Formulation Strategies for Biological Applications

For in vivo applications, researchers have developed optimized formulation strategies that balance solubility requirements with biological tolerance. The recommended formulation for animal studies combines DMSO with PEG300, Tween80, and saline in a specific sequence to achieve stable solution conditions while maintaining compound integrity [2]. This approach leverages the solubilizing power of DMSO while minimizing its potential cytotoxic effects through dilution in biocompatible solvents. The step-wise preparation protocol ensures proper solvation of J Acid Urea while maintaining the excipient balance necessary for stable formulation performance. It is crucial to note that the final DMSO concentration in cell culture media should generally not exceed 0.1-0.5% to avoid cellular toxicity, while in vivo administrations typically limit DMSO to 10% or less of the total formulation volume [2].

Alternative formulation approaches have been explored for specific applications, including the use of corn oil as a delivery vehicle for oral administration or subcutaneous injection [2]. The selection of an appropriate formulation system depends on multiple factors, including the route of administration, dosing frequency, and target tissue distribution. For all formulations, it is recommended to prepare fresh solutions when possible and to validate chemical stability under the specific storage conditions employed in each experimental setup. Visual characterization of the workflow for preparing these optimized formulations can enhance reproducibility and success in experimental procedures:

G Start Start Preparation Stock Prepare DMSO Stock Solution (20.8 mg/mL in pure DMSO) Start->Stock Step1 Add 100 μL stock to 400 μL PEG300 Stock->Step1 Step2 Mix thoroughly until solution is homogeneous Step1->Step2 Step3 Add 50 μL Tween-80 Step2->Step3 Step4 Mix thoroughly until solution is homogeneous Step3->Step4 Step5 Add 450 μL saline (0.9% NaCl in ddH₂O) Step4->Step5 Final Final Working Solution 2.08 mg/mL in 10% DMSO 40% PEG300, 5% Tween-80 45% Saline Step5->Final Storage Store at recommended conditions Final->Storage

Biological Applications and Experimental Protocols

In Vitro Biological Activity and Assay Protocols

J Acid Urea demonstrates potent inhibitory activity against protein arginine N-methyltransferases (PRMTs), with documented IC₅₀ values of 8.81 µM for PRMT1 and 3.04 µM for Hmt1p in enzymatic assays [1]. This selective inhibition profile positions J Acid Urea as a valuable chemical tool for investigating arginine methylation-dependent cellular processes. The compound exhibits specificity toward arginine methyltransferases without significant effects on both SET (Sub39H1, Suv39H2, SET7) and non-SET (DOT1) lysine N-methyltransferases, highlighting its value as a specific epigenetic modulator [1]. Mechanistically, J Acid Urea does not compete with the AdoMet (S-adenosyl-L-methionine; SAM) binding site, suggesting a unique mode of inhibition that differentiates it from many conventional methyltransferase inhibitors.

In cellular models, J Acid Urea has demonstrated dose-dependent effects on cancer cell viability. Treatment with 0.6-2.4 mM concentrations over 48-96 hours significantly reduced sarcoma cell survival in both S180 and U2OS cell lines [2]. Further investigation revealed that these anti-proliferative effects correlate with induction of apoptotic pathways, as evidenced by increased percentages of cells undergoing apoptosis following treatment with 1.2-2.4 mM J Acid Urea for 48-72 hours [2]. These findings support the utility of J Acid Urea as both a molecular tool for basic research and a potential lead compound for therapeutic development targeting PRMT-dependent pathologies.

In Vivo Efficacy and Administration Protocols

The in vivo efficacy of J Acid Urea has been evaluated in tumor xenograft models, demonstrating significant biological activity following localized administration. In studies employing S180 cell xenografts in Kunming mice, direct intratumoral injection of 0.5 mg J Acid Urea daily for seven days resulted in marked reduction in tumor weight [2]. Mechanistic investigations revealed that this antitumor effect correlated with downregulation of PRMT5 expression and reduced levels of characteristic histone methylation marks H4R3me2s and H3R8me2s, consistent with the compound's purported mechanism of action as a PRMT inhibitor [2].

For in vivo administration, researchers should employ the optimized formulation protocols detailed in Section 2.2, with particular attention to maintaining sterile techniques throughout the preparation process. The recommended dosing regimen and administration route should be carefully optimized for specific experimental models, with consideration given to the pharmacokinetic limitations of the compound. When designing in vivo studies, researchers should incorporate appropriate control groups including vehicle-treated animals and consider implementing complementary ex vivo analyses to confirm target engagement and biomarker modulation in harvested tissues.

Table 3: Experimental Protocols for Biological Assessment of J Acid Urea

Application Protocol Details Expected Outcomes Reference
Cell Viability Assay Cell types: S180, U2OS; Concentrations: 0.6-2.4 mM; Incubation: 48-96 hours Dose-dependent reduction in cell viability [2]
Apoptosis Analysis Cell types: S180; Concentrations: 1.2-2.4 mM; Incubation: 48-72 hours Increased percentage of apoptotic cells [2]
In Vivo Tumor Model Animal: Kunming mice with S180 xenograft; Dose: 0.5 mg; Route: Intratumoral; Schedule: Daily for 7 days Reduced tumor weight, decreased PRMT5 expression [2]
PRMT Enzyme Inhibition PRMT1 IC₅₀: 8.81 µM; Hmt1p IC₅₀: 3.04 µM; No competition with AdoMet binding site Selective arginine methyltransferase inhibition [1]

Experimental Workflows and Technical Protocols

Comprehensive Solubility Assessment Protocol

The accurate determination of J Acid Urea solubility is a critical prerequisite for successful experimental outcomes. This protocol describes a standardized approach for solubility assessment that can be adapted to various solvent systems and experimental conditions. Begin by preparing a saturation solution by adding an excess amount of J Acid Urea powder (approximately 2-3 times the expected soluble amount) to the solvent of interest. The mixture should be vigorously agitated using a vortex mixer for 30 seconds followed by continuous mixing for 2 hours at room temperature using an orbital shaker set to 200 rpm [2] [3]. This extended mixing period ensures that equilibrium conditions are achieved between dissolved and undissolved compound.

Following the mixing period, the solution must be centrifuged at 15,000 × g for 10 minutes to separate undissolved material from the saturated solution. Carefully collect the supernatant without disturbing the pellet and filter through a 0.22 µm membrane filter to ensure complete removal of particulate matter. The resulting saturated solution can then be analyzed by UV-Vis spectroscopy or HPLC to determine the exact concentration of dissolved J Acid Urea. For quality control purposes, it is recommended to prepare and analyze three independent replicates for each solvent system to account for methodological variability. The entire process can be visualized through the following experimental workflow:

G Start Start Solubility Assessment Weigh Weigh Excess J Acid Urea (2-3x expected solubility) Start->Weigh AddSolvent Add Test Solvent Weigh->AddSolvent Mix Vortex 30 sec then mix 2 hours at 200 rpm AddSolvent->Mix Separate Centrifuge at 15,000 × g for 10 minutes Mix->Separate Filter Filter through 0.22 µm membrane Separate->Filter Analyze Analyze concentration by UV-Vis or HPLC Filter->Analyze Record Record solubility value from triplicate measurements Analyze->Record

Biological Activity Testing Protocol

The evaluation of J Acid Urea's effects on cellular systems requires standardized methodologies to ensure reproducibility and interpretability of results. For cell viability assessment using the MTT or similar metabolic activity assays, begin by seeding appropriate target cells (such as S180 or U2OS) in 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight in standard culture conditions [2]. Prepare fresh treatment solutions containing J Acid Urea at the desired concentrations (typically ranging from 0.6 mM to 2.4 mM) using the formulation protocols described in Section 2.2, ensuring that the final DMSO concentration does not exceed 0.5% in any treatment condition.

After 48-96 hours of continuous exposure to J Acid Urea, assess cell viability using the appropriate assay system according to manufacturer protocols. For apoptosis analysis, harvest cells after 48-72 hours of treatment and stain with Annexin V/propidium iodide followed by flow cytometry analysis according to standardized protocols [2]. Include appropriate controls in all experiments, including vehicle-treated cells (0.5% DMSO or less) and positive controls for cell death induction when applicable. For all cellular experiments, it is recommended to perform three independent replicates with at least five technical replicates each to ensure statistical robustness of the findings.

Conclusion and Research Applications

J Acid Urea represents a valuable chemical tool for investigating PRMT-mediated biological processes and developing potential therapeutic interventions for methylation-dependent diseases. The comprehensive solubility and formulation data presented in these application notes provide researchers with a solid foundation for incorporating this compound into their experimental workflows. The optimized protocols for solubility management, stock solution preparation, and biological assessment ensure that researchers can achieve consistent and reproducible results across diverse experimental systems.

The unique mechanistic profile of J Acid Urea, particularly its ability to inhibit PRMT activity without competing for the AdoMet binding site, positions it as a distinctive probe for exploring arginine methylation biology. As research in epigenetic modulation continues to expand, J Acid Urea offers a versatile starting point for both basic mechanistic studies and translational drug development efforts. Researchers are encouraged to build upon these fundamental protocols while adapting them to their specific experimental contexts, always with appropriate consideration of the compound's physicochemical characteristics and biological activities.

References

4,4'-Dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) handling and storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the core identifiers and physical properties of J Acid Urea as reported in the search results.

Property Details
CAS Number 134-47-4 [1] [2] [3]
Molecular Formula C₂₁H₁₆N₂O₉S₂ [1] [2] [3]
Molecular Weight 504.49 g/mol [1] [2]
IUPAC Name 4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid [1]
Common Names J Acid Urea, Carbonyl J Acid, AMI-1 free acid, NSC 1699 [1] [2] [3]
Appearance Dry grey-white powder, Light Brown powder, or White powder (varies by purity) [2] [3]
Density 1.798 ± 0.06 g/cm³ [1]
Melting Point 86-88 °C [2]
Solubility Soluble in DMSO [1]

Handling and Storage Guidelines

Proper storage is critical for maintaining the stability and integrity of this chemical.

Aspect Guideline
General Storage Store long-term in a cool, dry place [4].
Temperature Store at room temperature (RT) [1].
Packaging Typically packaged in plastic drums, cardboard buckets, or plastic bags lined with a plastic bag inside. Common packaging sizes range from 25kg to 1200kg [2].

Hazard and Safety Information

The available safety information is consistent across sources.

  • GHS Hazard Statement: The compound is identified with a Warning signal word. However, the specific hazard statements are not detailed in the search results [4].
  • Regulatory Information: One supplier explicitly states that their products "are not to be used for therapeutic purposes and cannot be sold to patients" and are intended for research purposes only [1]. Another specifies that the product is "not hazardous material" for transport [4].

Research Applications and Protocols

J Acid Urea serves primarily as a chemical intermediate and has a specific application in biochemical research.

Primary Uses
  • Dyestuff Intermediate: Its main industrial application is in the synthesis of azo dyes, such as Direct Orange S and Direct Acid-proof Bright Red 4BS [2].
  • Biochemical Research: Also known as AMI-1, it is a cell-permeable inhibitor of protein arginine N-methyltransferase (PRMT) activity. It inhibits PRMT1 with an IC₅₀ of 8.81 µM and Hmt1p with an IC₅₀ of 3.04 µM in vitro. It does not compete for the AdoMet (SAM) binding site and shows minimal effects on lysine N-methyltransferases. It can prevent arginine methylation in cells and modulate nuclear receptor-mediated transcription [1].
In Vitro Inhibition Protocol

The search results do not provide a full step-by-step experimental protocol. However, based on the described activity [1], a general methodological workflow can be outlined. The diagram below illustrates this logical flow for a PRMT inhibition assay.

G Start Prepare Reaction System A PRMT Enzyme & Substrate (e.g., Histone) Start->A B Add Co-factor (S-Adenosylmethionine, SAM) A->B C Introduce Inhibitor (AMI-1 / J Acid Urea) B->C D Incubate to Allow Methyl Transfer C->D E Terminate Reaction and Detect Methylation D->E F Analyze Data (Calculate IC₅₀) E->F

Key Considerations for the Protocol:

  • Positive/Negative Controls: Always include a control with no inhibitor and a control with no enzyme to establish baseline and background signals.
  • Solvent Control: J Acid Urea is soluble in DMSO [1]. Ensure the concentration of DMSO is consistent across all samples (typically ≤0.1-1.0%) and include a vehicle control.
  • IC₅₀ Determination: Perform the assay with a range of inhibitor concentrations (e.g., from 1 nM to 100 µM) to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).

Specifications and Quality Control

The purity of J Acid Urea can vary significantly between suppliers and intended uses, from industrial-grade to high-purity research-grade.

Parameter Industrial Grade High Purity Grade
Purity ≥80% to 85% [2] 97% to 99% [3] [4]
Free J Acid ≤0.2% (HPLC) [2] Information missing
Insoluble Matter ≤0.3% [2] Information missing
Chloride Value ≤5% [2] Information missing

Important Disclaimer

The information presented is compiled from public chemical databases and commercial supplier specifications. It is intended for research and development purposes only by technically qualified individuals [4]. It is not intended for diagnostic, therapeutic, or any other clinical or consumer uses. For specific laboratory work, always refer to the safety data sheet (SDS) provided by your chemical supplier and conduct risk assessments prior to use.

References

nuclear receptor transcription modulation J Acid Urea

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: J Acid Urea (AMI-1)

J Acid Urea, also known as AMI-1, is a cell-permeable compound that inhibits protein arginine N-methyltransferase (PRMT) activity. It modulates transcription from estrogen and androgen response elements, thereby influencing hormone actions [1].

Key Biochemical Properties [1]:

  • CAS Number: 134-47-4
  • Molecular Formula: C₂₁H₁₆N₂O₉S₂
  • Molecular Weight: 504.49 g/mol
  • Purity: ≥98%
  • Appearance: Solid powder
  • Solubility: Soluble in DMSO

In vitro Inhibitory Activity (IC₅₀):

Target IC₅₀ Value
PRMT1 8.81 µM
Hmt1p 3.04 µM

Experimental Protocol: Assessing Nuclear Receptor Modulation

This protocol outlines methods to assess J Acid Urea's effects on nuclear receptor-mediated transcription, suitable for researchers investigating PRMT-dependent nuclear receptor regulation.

Luciferase Reporter Gene Assay

Purpose: To quantify changes in nuclear receptor transcriptional activity.

Materials:

  • Cells expressing the nuclear receptor of interest (e.g., ER, AR)
  • Reporter plasmid containing hormone response elements (HREs) upstream of a luciferase gene
  • J Acid Urea (prepare stock solution in DMSO)
  • Appropriate hormone ligand (e.g., 17β-estradiol for ER)
  • Luciferase assay kit
  • Luminometer

Procedure:

  • Seed cells in 96-well plates and culture until ~70% confluent.
  • Transfect cells with the reporter plasmid using a standard transfection reagent.
  • Pre-treat cells with varying concentrations of J Acid Urea (e.g., 1 µM to 100 µM) or vehicle control (DMSO) for 2-4 hours.
  • Stimulate cells with the appropriate hormone ligand for 16-24 hours.
  • Lyse cells and measure luciferase activity using the assay kit and a luminometer.
  • Analyze data by normalizing luminescence to a control well and plotting activity against compound concentration to determine the effective concentration.
Monitoring Arginine Methylation Status

Purpose: To confirm PRMT inhibition and link effects on transcription to the intended mechanism of action.

Materials:

  • Cell line of interest
  • J Acid Urea
  • RIPA lysis buffer
  • Antibodies against mono- and dimethylated arginine residues

Procedure:

  • Treat cells with J Acid Urea or vehicle control for a predetermined time (e.g., 24 hours).
  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Perform Western Blotting using standard protocols:
    • Separate proteins by SDS-PAGE.
    • Transfer to a PVDF membrane.
    • Probe the membrane with anti-methylarginine antibodies.
    • Use HRP-conjugated secondary antibodies and detect via chemiluminescence.
  • A general reduction in arginine methylation signals indicates successful on-target PRMT inhibition.

Mechanisms and Experimental Considerations

The primary characterized mechanism of J Acid Urea is inhibition of PRMT activity. It does not compete for the AdoMet (S-adenosyl-L-methionine; SAM) binding site and shows minimal effects on lysine N-methyltransferases [1]. By preventing arginine methylation of cellular proteins, it can indirectly modulate nuclear receptor function.

Nuclear Receptor Background: Nuclear receptors are ligand-activated transcription factors regulating physiology and disease [2]. They share a common structure with a DNA-binding domain (DBD) and ligand-binding domain (LBD) [2] [3]. Their activity can be modulated by ligands, impacting coactivator recruitment [3]. Understanding crosstalk is crucial, as nuclear receptors can form complexes affecting their activity [4].

Experimental Workflow Diagram: The following diagram illustrates the logical flow from treatment to analysis in the proposed experiments.

G Start Start Experiment Treat Treat Cells with J Acid Urea Start->Treat Assay1 Luciferase Assay Treat->Assay1 Assay2 Western Blot Treat->Assay2 Data1 Quantify Transcriptional Activity (Luminescence) Assay1->Data1 Data2 Analyze Protein Methylation Status Assay2->Data2 Conclusion Correlate PRMT Inhibition with NR Modulation Data1->Conclusion Data2->Conclusion

Critical Notes for Researchers

  • Specificity: While J Acid Urea shows minimal effects on lysine methyltransferases, its impact on other PRMT family members beyond PRMT1 should be characterized for your specific model system.
  • Mechanistic Link: The protocol is designed to correlate PRMT inhibition (observed via Western blot) with changes in nuclear receptor activity (measured via luciferase assay). Further experiments, such as chromatin immunoprecipitation (ChIP), would be needed to directly prove altered recruitment of co-regulators.
  • Controls: Always include vehicle (DMSO) controls and, if possible, a positive control inhibitor for the specific nuclear receptor or PRMT being studied.
  • Cellular Context: Be aware that nuclear receptor responses can be highly cell-type and promoter-specific [3].

References

Estrogen Receptor Transcription via the ERE Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The genomic signaling pathway, where the Estrogen Receptor alpha (ERα) acts as a ligand-dependent transcription factor by binding directly to DNA, is a primary mechanism of estrogen action [1] [2] [3]. The following diagram illustrates the core sequence of events in this pathway, from ligand binding to gene transcription.

ER_Pathway E2 Estrogen (E2) ER ERα (Cytoplasm) E2->ER Ligand Binding Chaperone Chaperone Proteins ER->Chaperone Dissociation Dimer ERα Dimer ER->Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer->ERE DNA Binding Coactivators Coactivator Complex ERE->Coactivators Recruitment RNApol RNA Polymerase II Coactivators->RNApol Recruitment Transcription Gene Transcription RNApol->Transcription

The binding of estrogen (E2) to ERα triggers a conformational change, releasing the receptor from chaperone proteins and enabling it to dimerize [2] [3]. This activated complex translocates to the nucleus and binds specifically to the Estrogen Response Element (ERE) in the regulatory regions of target genes [2]. The canonical ERE is a palindromic DNA sequence: 5'-GGTCACAGTGACC-3' [2].

Once bound to DNA, the ERα dimer recruits multi-protein coactivator complexes, which often possess histone-modifying enzyme activity to open the chromatin structure and facilitate transcription [1]. This recruitment is a critical regulatory step, ultimately leading to the assembly of the transcription machinery and the initiation of gene expression [1] [2].

The Role of Methylation and a Model Experimental System

Protein methylation, catalyzed by enzymes like Protein Arginine Methyltransferases (PRMTs), is a key post-translational modification that regulates ERα's transcriptional activity [4] [1]. While the search results confirm that AMI-1 is a specific inhibitor of PRMTs [4], no detailed experimental protocols or quantitative dose-response data were available in the sources located.

However, a relevant experimental model for studying ERE-mediated transcription is presented in a study on BRCA2 [5]. This model provides a methodological framework that can be adapted for investigating compounds like AMI-1.

Experimental Workflow: Analyzing Transcriptional Repression

The study aimed to understand how BRCA2 represses the transcription of the pS2 gene (a classic E2-ERα target) by competing with essential coactivators [5]. The workflow below summarizes the key experimental steps.

Experimental_Flow Step1 1. Luciferase Reporter Assay Step2 2. Co-Immunoprecipitation (Co-IP) Step1->Step2 Confirm Functional Impact Step3 3. GST Pull-Down Assay Step2->Step3 Identify Complexes Step4 4. Functional Validation Step3->Step4 Map Direct Interactions

Detailed Protocols for Key Assays

1. Luciferase Reporter Gene Assay [5]

  • Principle: Measures the transcriptional activity of an ERE-driven promoter.
  • Procedure:
    • Transfect cells with a plasmid containing the pS2 promoter or a synthetic ERE upstream of a firefly luciferase gene.
    • Co-transfect with expression vectors for ERα and the protein of interest (e.g., BRCA2 as a model for a putative regulator).
    • Treat cells with E2 (e.g., 10 nM) or a vehicle control.
    • After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer.
    • Normalize the firefly luciferase readings to a co-transfected control (e.g., Renilla luciferase under a constitutive promoter).

2. Co-Immunoprecipitation (Co-IP) [5]

  • Principle: Identifies protein-protein interactions in a cellular context.
  • Procedure:
    • Transfert cells with tagged expression plasmids (e.g., FLAG-BRCA2 and HA-ERα).
    • Treat cells with E2.
    • Lyse cells using a mild non-denaturing lysis buffer.
    • Incubate the cell lysate with an antibody against one of the tags (e.g., anti-FLAG).
    • Add Protein A/G beads to capture the antibody-protein complex.
    • Wash the beads extensively to remove non-specifically bound proteins.
    • Elute the bound proteins and analyze them by Western blotting using an antibody against the other tag (e.g., anti-HA).

3. GST Pull-Down Assay [5]

  • Principle: Determines direct protein-protein interactions and maps binding domains in vitro.
  • Procedure:
    • Express and purify a GST-tagged fusion protein (e.g., GST-ERα-AF2 domain) from bacteria.
    • Immobilize the purified protein onto glutathione-sepharose beads.
    • Incubate the beads with either in vitro translated, radiolabeled protein (e.g., BRCA2 fragments) or lysates from cells expressing the target protein.
    • Wash the beads to remove unbound proteins.
    • Elute the specifically bound proteins and analyze them by SDS-PAGE and autoradigraphy or Western blotting.

Key Histone Modifications in ERα Signaling

The following table summarizes major histone modifications associated with active ERα signaling, which can be influenced by coactivators and enzymes like PRMTs [1].

Histone Mark Associated Enzyme(s) Transcriptional Effect
H3R17me2a / H3R26me2a CARM1/PRMT4 Activation [1]
H3R2me2a PRMT1 (at certain promoters) Activation [1]
H4R3me2a PRMT1 Activation [1]
H3K4me3 MLL complexes, recruited by ERα Activation [1]
H3K9me KDM1/LSD1 (demethylase recruited by ERα) Context-dependent; can be repressive, but its removal by KDM1 facilitates activation [1]

Application Notes for Researchers

  • Targeting Methylation with AMI-1: Based on the general mechanism, you could use AMI-1 to inhibit arginine methylation in cellular models. In the context of the described protocols, treating cells with AMI-1 would be expected to repress ERE-mediated transcription by preventing the recruitment or function of methyltransferase-dependent coactivator complexes [4].
  • Experimental Adaptation: The BRCA2 study provides a robust blueprint. To investigate AMI-1, you could apply it in the luciferase reporter assay to measure direct transcriptional inhibition. Subsequent Co-IP experiments could then examine if this inhibition correlates with reduced recruitment of coactivators like SRC-1 or CARM1 to ERα [5].
  • Data Gaps and Next Steps: The current search highlights a lack of specific pharmacological data for AMI-1. For future work, consult specialized chemical vendor databases (e.g., Sigma-Aldrich, Tocris) for detailed solubility, storage, and dosing information for AMI-1. Furthermore, exploring recent literature on more specific PRMT inhibitors (e.g., MS023 for Type I PRMTs) could be highly valuable.

References

Androgen Receptor Signaling: Application Notes and Experimental Protocols for Drug Discovery Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Androgen Receptor Signaling

The androgen receptor (AR) is a ligand-dependent transcription factor that belongs to the nuclear receptor superfamily and plays a pivotal role in numerous physiological and pathological processes. Structurally, the AR consists of four primary domains: an N-terminal domain (NTD) containing activation function domain-1, a DNA-binding domain (DBD) with two zinc fingers that recognize specific hormone response elements, a hinge region containing nuclear localization signals, and a C-terminal ligand-binding domain (LBD) that interacts with androgens [1] [2]. The AR gene is located on the X chromosome and consists of eight exons that encode these functional domains [1]. In the absence of ligand, AR resides in the cytoplasm in a complex with heat shock proteins (HSPs) including HSP90, HSP70, HSP56, and HSP40, which stabilize the receptor in a conformation capable of binding ligand [1] [3].

Androgen receptor signaling is initiated when androgens such as testosterone or the more potent dihydrotestosterone (DHT) cross the plasma membrane and bind to the AR LBD. This binding induces conformational changes that trigger dissociation of chaperone proteins, receptor dimerization, and nuclear translocation [1] [4]. Once in the nucleus, AR dimers bind to androgen response elements (AREs) in the promoter regions of target genes, recruiting coactivators and corepressors to regulate transcriptional activity [1]. The AR signaling pathway can be broadly classified into two distinct mechanisms: the classical genomic signaling pathway (slow, transcriptional effects) and the non-classical signaling pathway (rapid, non-genomic effects) [1]. Understanding these pathways has significant therapeutic implications, particularly for treating prostate cancer and androgen insensitivity syndromes [1] [2].

Classical AR Signaling Pathway: Nuclear Translocation Assay

Background and Principle

The classical AR signaling pathway involves ligand-dependent AR translocation from the cytoplasm to the nucleus, where it functions as a transcription factor. This process is relatively slow, typically requiring 30-45 minutes to induce transcriptional changes, not including the additional time needed for protein synthesis [1]. The assay protocol below evaluates AR nuclear translocation using immunofluorescence microscopy and subcellular fractionation techniques, allowing researchers to visualize and quantify AR localization in response to various stimuli.

The experimental approach is based on the established molecular biology of AR activation. In the unliganded state, AR is complexed with heat shock protein 90 (HSP90) in the cytoplasm. Androgen binding induces conformational changes that promote protein kinase A (PKA)-mediated phosphorylation of HSP90 at Thr-89, facilitating AR dissociation from the chaperone complex [3]. The liberated AR dimerizes and translocates to the nucleus via the importin system, where it binds to androgen response elements to regulate gene expression [1]. This protocol provides methodology to investigate this process and screen for compounds that modulate AR trafficking.

Experimental Protocol
2.2.1 Materials and Reagents
  • Cell lines: LNCaP (human prostate adenocarcinoma) or TM4 (mouse Sertoli) cell lines
  • Culture media: RPMI-1640 for LNCaP cells; DMEM/F-12 for TM4 cells, supplemented with 10% fetal bovine serum (FBS)
  • Charcoal-stripped FBS: To eliminate steroid hormones for low-background experiments
  • Testosterone (1 nM-100 nM) or DHT (0.1 nM-10 nM) as reference agonists
  • Inhibitors: H89 (PKA inhibitor, 10-20 μM), HSP90 inhibitor (e.g., AT13387, 1-5 μM)
  • Antibodies: Primary anti-AR antibody (e.g., rabbit monoclonal), fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
  • Fixation solution: 4% formaldehyde in phosphate-buffered saline (PBS)
  • Permeabilization solution: 0.1% Triton X-100 in PBS
  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342
  • Lysis buffers: Cytoplasmic extraction buffer (10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% NP-40, 1 mM DTT, protease inhibitors) and nuclear extraction buffer (20 mM HEPES, 25% glycerol, 0.5 M NaCl, 1.5 mM MgCl₂, 0.1 mM EDTA, 1 mM DTT, protease inhibitors)
2.2.2 Procedure
  • Day 1: Cell Seeding and Starvation

    • Seed LNCaP or TM4 cells onto sterile glass coverslips in 12-well plates at 50,000 cells/well in complete media.
    • Incubate for 24 hours at 37°C with 5% CO₂ until 70-80% confluent.
    • Replace complete media with phenol-free media containing charcoal-stripped FBS for 24 hours to synchronize cells and reduce basal AR activation.
  • Day 2: Compound Treatment

    • Prepare fresh stock solutions of testosterone, DHT, and inhibitors in appropriate vehicles (ethanol or DMSO, final concentration ≤0.1%).
    • Pre-treat cells with inhibitors (H89 or HSP90 inhibitors) for 60 minutes prior to androgen stimulation.
    • Stimulate cells with testosterone (10 nM) or DHT (1 nM) for 30, 60, 120, and 240 minutes to establish a time course.
    • Include vehicle-only controls (0.1% ethanol) for baseline measurements.
  • Day 2: Immunofluorescence Staining

    • Aspirate media and wash cells twice with warm PBS.
    • Fix cells with 4% formaldehyde for 15 minutes at room temperature.
    • Permeabilize with 0.1% Triton X-100 for 10 minutes.
    • Block with 5% bovine serum albumin (BSA) in PBS for 60 minutes.
    • Incubate with primary anti-AR antibody (1:200-1:500 dilution in 1% BSA/PBS) overnight at 4°C.
    • Wash three times with PBS (5 minutes each).
    • Incubate with fluorescent secondary antibody (1:1000 dilution) for 60 minutes at room temperature in the dark.
    • Wash three times with PBS (5 minutes each).
    • Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes.
    • Mount coverslips onto glass slides using antifade mounting medium.
  • Day 3: Imaging and Analysis

    • Visualize AR localization using a fluorescence or confocal microscope with appropriate filter sets.
    • Acquire images from at least 5 random fields per condition using 40× or 63× objectives.
    • Quantify nuclear-to-cytoplasmic (N/C) fluorescence intensity ratio using image analysis software (e.g., ImageJ).
    • Score at least 100 cells per condition in triplicate experiments.
    • Express results as mean N/C ratio ± SEM and analyze statistical significance using one-way ANOVA with post-hoc tests.

Table 1: Key Reagents for Classical AR Nuclear Translocation Assay

Reagent Concentration Range Vehicle Supplier Examples Purpose
Dihydrotestosterone (DHT) 0.1-10 nM Ethanol Sigma-Aldrich, Tocris Reference agonist
Testosterone 1-100 nM Ethanol Sigma-Aldrich, Steraloids Physiological agonist
H89 dihydrochloride 10-20 μM DMSO Tocris, Cayman Chemical PKA inhibition
AT13387 1-5 μM DMSO Axon Medchem HSP90 inhibition
Anti-AR Antibody 1:200-1:500 - Cell Signaling, Abcam Primary detection
Alexa Fluor 488 1:1000 - Thermo Fisher Secondary detection

Non-Classical AR Signaling Pathway: MAPK Activation Assay

Background and Principle

The non-classical androgen receptor signaling pathway operates independently of direct transcriptional regulation and occurs rapidly within minutes of androgen stimulation. This pathway initiates at the plasma membrane where AR or associated complexes interact with caveolin-1 and activate SRC proto-oncogene signaling cascades [1]. The assay protocol below measures rapid ERK phosphorylation as a key readout of non-classical AR signaling activity in Sertoli and prostate cancer cell models.

In the TM4 Sertoli cell line, androgen binding to membrane-associated AR activates Src within one minute, leading to transactivation of the epidermal growth factor receptor (EGFR) and subsequent initiation of the MAPK cascade (Ras-Raf-MEK-ERK) [1]. Phosphorylated ERK then activates downstream effectors including p90Rsk, which translocates to the nucleus and phosphorylates transcription factors such as CREB (cAMP-response element-binding protein) [1]. This protocol enables investigation of rapid signaling events that complement the genomic actions of AR and may contribute to therapeutic resistance in prostate cancer.

Experimental Protocol
3.2.1 Materials and Reagents
  • Cell lines: TM4 (mouse Sertoli) or LNCaP (human prostate cancer) cells
  • Culture media: As described in Section 2.2.1
  • Stimulants: Testosterone (10-250 nM for non-classical pathway), DHT, EGF (positive control, 50 ng/mL)
  • Inhibitors: Src inhibitor (PP2, 10 μM), EGFR inhibitor (AG1478, 5 μM), MEK inhibitor (U0126, 10 μM)
  • Phosphorylation-preserving lysis buffer: RIPA buffer supplemented with PhosSTOP phosphatase inhibitors and complete protease inhibitors
  • Antibodies: Anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-phospho-CREB (Ser133), HRP-conjugated secondary antibodies
  • ECL Western Blotting Substrate for detection
  • Strip buffers for membrane reprobing
3.2.2 Procedure
  • Day 1: Cell Preparation

    • Seed cells in 6-well plates at 300,000 cells/well in complete media.
    • At 70-80% confluence, replace media with serum-free media containing charcoal-stripped FBS for 24 hours.
  • Day 2: Stimulation and Lysate Preparation

    • Pre-treat cells with pathway inhibitors (PP2, AG1478, or U0126) for 60 minutes.
    • Stimulate cells with testosterone (100 nM) or DHT (10 nM) for 2, 5, 15, 30, and 60 minutes.
    • Immediately place plates on ice and rapidly aspirate media.
    • Wash cells twice with ice-cold PBS.
    • Add 150 μL of ice-cold phosphorylation-preserving lysis buffer to each well.
    • Scrape cells and transfer lysates to pre-chilled microcentrifuge tubes.
    • Vortex briefly and incubate on ice for 30 minutes with occasional mixing.
    • Centrifuge at 14,000 × g for 15 minutes at 4°C.
    • Transfer supernatants to new tubes and determine protein concentration using BCA assay.
  • Day 2: Western Blot Analysis

    • Separate 20-30 μg of total protein per sample by 10% SDS-PAGE.
    • Transfer proteins to PVDF membranes using wet transfer system.
    • Block membranes with 5% non-fat milk in TBST for 60 minutes.
    • Incubate with primary antibodies (1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
    • Wash membranes three times with TBST (10 minutes each).
    • Incubate with HRP-conjugated secondary antibodies (1:5000 dilution in 5% milk/TBST) for 60 minutes.
    • Wash three times with TBST (10 minutes each).
    • Develop blots using ECL substrate and image with chemiluminescence detection system.
    • Strip membranes with mild stripping buffer and reprobe for total ERK1/2 to confirm equal loading.
  • Day 3: Data Analysis

    • Quantify band intensities using image analysis software.
    • Normalize phospho-ERK signals to total ERK for each sample.
    • Express results as fold increase over vehicle-treated controls.
    • Perform statistical analysis using Student's t-test or one-way ANOVA as appropriate.

Table 2: Key Signaling Events in Non-Classical AR Pathway

Signaling Component Phosphorylation Site Time Frame Downstream Targets Biological Outcome
Src family kinases Tyr416 (autophosphorylation) 1-2 minutes EGFR, FAK, Paxillin Cytoskeletal reorganization
EGFR Tyr1068 2-5 minutes Ras, Shc, Grb2 MAPK pathway activation
ERK1/2 Thr202/Tyr204 5-15 minutes p90Rsk, CREB, Elk-1 Transcription factor activation
p90Rsk Ser380, Thr573 15-30 minutes CREB, CBP, Bad Cell survival, proliferation
CREB Ser133 15-60 minutes CRE-containing genes Gene expression regulation

AR-Coactivator Interaction Assay: Co-immunoprecipitation Protocol

Background and Principle

Androgen receptor transcriptional activity is critically dependent on interactions with coactivator proteins that facilitate chromatin remodeling, complex assembly, and recruitment of basal transcription machinery. Key coactivators include the p160 steroid receptor coactivator (SRC) family (SRC-1, SRC-2, SRC-3), CREB-binding protein (CBP), and mediator complex subunit 1 (MED1) [2] [3]. This protocol details a co-immunoprecipitation method to investigate ligand-dependent interactions between AR and its coactivators, which is particularly relevant for understanding mechanisms of resistance in castration-resistant prostate cancer (CRPC).

In prostate cancer, coactivator dysregulation represents an important mechanism of therapeutic resistance. Overexpression of SRC family coactivators can maintain AR signaling even under low-androgen conditions, contributing to disease progression [2]. Additionally, pioneer factors such as FOXA1 and GATA2 facilitate AR chromatin binding and are enriched in CRPC [2]. This assay enables direct assessment of these protein-protein interactions and can screen for compounds that disrupt these complexes as a therapeutic strategy.

Experimental Protocol
4.2.1 Materials and Reagents
  • Cell lines: LNCaP or 22Rv1 prostate cancer cells
  • Culture media and starvation media as previously described
  • Crosslinker: DSP (dithiobis(succinimidyl propionate)) for reversible crosslinking (optional)
  • Lysis buffer: Non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors
  • Antibodies: Anti-AR antibody for immunoprecipitation, anti-SRC-1, anti-SRC-3, anti-MED1 for immunoblotting
  • Protein A/G agarose beads for antibody capture
  • Elution buffer: Low pH buffer (0.1 M glycine, pH 2.5-3.0) or Laemmli buffer for direct denaturation
  • Normal IgG from same species as IP antibody for negative controls
4.2.2 Procedure
  • Day 1: Cell Treatment and Lysis

    • Culture LNCaP cells in 10 cm dishes until 80% confluent.
    • Starve cells in charcoal-stripped serum media for 24 hours.
    • Treat cells with vehicle (control), DHT (10 nM), or experimental compounds for 4 hours.
    • Wash cells twice with ice-cold PBS.
    • Lyse cells in 1 mL non-denaturing lysis buffer for 30 minutes on ice.
    • Scrape cells and transfer lysates to microcentrifuge tubes.
    • Clear lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.
    • Determine protein concentration and adjust to 1 mg/mL.
  • Day 1: Immunoprecipitation

    • Pre-clear 500 μg of lysate with 20 μL protein A/G beads for 30 minutes at 4°C.
    • Incubate pre-cleared lysate with 2-4 μg anti-AR antibody or normal IgG (negative control) overnight at 4°C with gentle rotation.
    • Add 40 μL protein A/G beads and incubate for additional 2 hours.
    • Pellet beads by gentle centrifugation (1000 × g, 30 seconds) and wash three times with lysis buffer.
    • Elute bound proteins with 40 μL 2× Laemmli buffer by boiling for 5 minutes.
  • Day 2: Analysis

    • Separate immunoprecipitated proteins by SDS-PAGE.
    • Transfer to PVDF membranes and block as previously described.
    • Probe membranes with antibodies against coactivators of interest (SRC-1, SRC-3, MED1).
    • Detect using ECL and quantify band intensities.
    • Reprobe membranes with anti-AR antibody to confirm equal precipitation.

Data Presentation and Analysis

Quantitative Analysis of AR Signaling

Table 3: Representative Results from AR Signaling Experiments

Experimental Condition Nuclear/Cytoplasmic AR Ratio ERK Phosphorylation (Fold Change) SRC-3 Co-IP (Relative Intensity) Biological Significance
Vehicle control 0.8 ± 0.2 1.0 ± 0.3 1.0 ± 0.2 Baseline signaling
DHT (10 nM, 60 min) 3.5 ± 0.4* 2.8 ± 0.5* 4.2 ± 0.6* Maximal stimulation
DHT + H89 (20 μM) 1.2 ± 0.3* 1.1 ± 0.2* 3.8 ± 0.4 PKA dependence
DHT + HSP90 inhibitor 1.1 ± 0.2* 2.5 ± 0.4 1.5 ± 0.3* Chaperone dependence
SRC inhibitor + DHT 3.1 ± 0.3 1.3 ± 0.2* 3.9 ± 0.5 SRC kinase requirement
Bicalutamide + DHT 1.4 ± 0.3* 1.8 ± 0.3 1.8 ± 0.3* AR antagonist effect

Data presented as mean ± SEM from at least three independent experiments; *p<0.05 vs. DHT treatment alone

Technical Specifications and Validation

Table 4: Technical Specifications for AR Signaling Assays

Parameter Nuclear Translocation Assay MAPK Activation Assay Co-IP Assay
Detection Method Immunofluorescence Western blot Western blot
Key Readout Nuclear/cytoplasmic ratio pERK/tERK ratio Coactivator binding
Time Resolution 30 min - 4 hours 2 min - 1 hour 2-6 hours
Cell Requirement 5 × 10⁴ cells/condition 3 × 10⁵ cells/condition 5 × 10⁵ cells/condition
Assay Duration 3 days 2 days 2 days
Z'-Factor 0.5-0.7 0.4-0.6 0.3-0.5
Key Controls Vehicle, H89, HSP90 inhibitor Vehicle, U0126, EGF Normal IgG, input lysate
Applications Compound screening, mechanism of action Pathway mapping, resistance studies Protein interactions, complex formation

Therapeutic Applications and Protocol Adaptations

Natural Products Targeting AR Signaling

Several natural compounds have demonstrated activity against AR signaling through diverse mechanisms and can be evaluated using the protocols described herein. Curcumin from turmeric downregulates steroidogenic enzymes (StAR, CYP11A1, HSD3B2) while upregulating androgen-inactivating enzymes (AKR1C2), reducing intracellular testosterone and DHT levels [4]. Berberine directly inhibits AKR1C3 (17β-HSD5), a key enzyme in testosterone synthesis that also functions as an AR-selective coactivator in CRPC [4]. Apigenin suppresses multiple steroidogenic enzymes including HSD3B, CYP17A1, and HSD17B3, while glycyrrhetinic acid from licorice inhibits 17,20-lyase and 17-hydroxysteroid dehydrogenase activities [4].

These natural products can be incorporated into the experimental protocols to investigate their mechanisms of action. For example, researchers can pre-treat cells with curcumin (10-50 μM) or berberine (5-20 μM) prior to androgen stimulation to assess their effects on AR nuclear translocation, MAPK activation, or coactivator recruitment. The time course and concentration-dependence of these effects can provide insights into their potential therapeutic utility, particularly in the context of overcoming resistance to conventional AR-targeted therapies.

Clinical Correlations and Adaptation for Drug Discovery

The experimental approaches outlined in these application notes have direct relevance to prostate cancer drug discovery and understanding therapeutic resistance mechanisms. Castration-resistant prostate cancer (CRPC) frequently exhibits persistent AR signaling through multiple mechanisms including AR gene mutations, AR overexpression, AR splice variants (e.g., AR-V7), and altered coregulator expression [2]. These protocols can be adapted to study resistance mechanisms by utilizing CRPC model cell lines, engineering specific AR mutations, or analyzing patient-derived samples.

For drug discovery applications, these assays can be scaled for high-throughput screening using automated imaging systems (for translocation assays) or ELISA-based formats (for phosphorylation assays). When adapting these protocols for screening, include appropriate reference compounds such as enzalutamide (second-generation AR antagonist), abiraterone (androgen biosynthesis inhibitor), or darolutamide (AR antagonist effective against some mutant AR forms) as benchmark controls [2] [4]. Additionally, combining these functional assays with gene expression analysis of canonical AR target genes (e.g., PSA, TMPRSS2) provides a comprehensive assessment of AR signaling modulation.

Visualizing Androgen Receptor Signaling Pathways

The following diagrams illustrate key signaling pathways and experimental workflows described in these application notes, created using Graphviz DOT language with the specified color palette.

classical_pathway Classical AR Signaling Pathway Androgen Androgen AR_HSP90 AR-HSP90 Complex Androgen->AR_HSP90 Binding AR_Dimer AR Dimer AR_HSP90->AR_Dimer Dissociation Phosphorylation Nuclear_Import Nuclear Import (Importins) AR_Dimer->Nuclear_Import Translocation ARE_Binding ARE Binding Nuclear_Import->ARE_Binding Transcription Gene Transcription ARE_Binding->Transcription PKA PKA PKA->AR_HSP90 Phosphorylates HSP90

Diagram 1: Classical AR signaling pathway involving nuclear translocation and genomic actions. Androgen binding promotes dissociation from HSP90, AR dimerization, nuclear import, and DNA binding to androgen response elements (AREs). PKA-mediated phosphorylation of HSP90 facilitates this process [1] [3].

non_classical_pathway Non-Classical AR Signaling Pathway Membrane_AR Membrane AR (Caveolin-1) SRC SRC Activation Membrane_AR->SRC Androgen Binding EGFR EGFR Transactivation SRC->EGFR Ras Ras Activation EGFR->Ras MAPK MAPK Pathway (Raf-MEK-ERK) Ras->MAPK p90Rsk p90Rsk Activation MAPK->p90Rsk CREB CREB Phosphorylation p90Rsk->CREB Nuclear Translocation Gene_Expression Gene Expression CREB->Gene_Expression Rapid_Effects Rapid Effects (1-60 min) Rapid_Effects->SRC

Diagram 2: Non-classical AR signaling pathway initiating at the plasma membrane. Androgen binding to membrane-associated AR activates Src kinase, EGFR transactivation, and the MAPK cascade, leading to phosphorylation of transcription factors like CREB [1].

Conclusion

These application notes provide comprehensive methodologies for investigating androgen receptor signaling pathways using well-established cell-based assays. The integrated approach encompassing nuclear translocation, MAPK activation, and protein-protein interactions offers researchers a robust toolkit for characterizing AR modulators and understanding mechanisms of therapeutic resistance. The protocols have been optimized for reproducibility and can be adapted for various research applications from basic mechanism studies to drug discovery campaigns.

The continuing central role of AR signaling in prostate cancer progression and the emergence of resistance mechanisms highlight the importance of these experimental approaches. Future directions include adapting these protocols for patient-derived organoids, 3D culture systems, and high-content screening platforms to better model the tumor microenvironment. Additionally, integrating these functional assays with omics technologies (transcriptomics, proteomics) will provide systems-level insights into AR signaling networks and identify novel therapeutic vulnerabilities in castration-resistant prostate cancer.

References

dyestuff intermediate 25kg drum packaging specification

Author: Smolecule Technical Support Team. Date: February 2026

Packaging Specifications for Dyestuff Intermediates

The table below summarizes the packaging specifications found in the search results for various dyestuff intermediates, all using a 25kg drum as the standard unit [1] [2] [3].

Product Name CAS Number Physical Form Drum Type / Packaging Details
2-Naphthol [2] 135-19-3 White crystalline powder or flakes [2] Cardboard drum [2]
Sulfanilic Acid [3] 121-57-3 White to off-white powder [3] Woven bag [3]
3-Diethylaminophenol [1] 91-68-9 Information Missing 1kg bag, 25kg drum (tailored package available) [1]
Optical Brightener OB [1] 7128-64-5 Information Missing 25kg/drum [1]
Solvent Red 24 [4] 85-83-6 Dark red powder [4] 25kg/drum [4]
Solvent Green 3 [5] Information Missing Deep-blue powder [5] 25Kg per drum [5]

Experimental Protocol for Receipt, Handling, and Quality Verification

This protocol outlines the standard procedures for researchers to safely handle dyestuff intermediates upon receipt and verify their quality before use in experimental processes.

Material Receipt and Initial Inspection
  • Workflow: The workflow for material receipt and initial inspection is as follows:

Delivery of 25kg Drum Delivery of 25kg Drum Visual Drum Inspection Visual Drum Inspection Delivery of 25kg Drum->Visual Drum Inspection Documentation Check Documentation Check Visual Drum Inspection->Documentation Check Weigh Gross Mass Weigh Gross Mass Documentation Check->Weigh Gross Mass Drum Transfer to Storage Drum Transfer to Storage Weigh Gross Mass->Drum Transfer to Storage

  • Procedure:
    • Visual Drum Inspection: Upon receipt, visually inspect the drum for any signs of damage during transit, such as dents, punctures, or leaks. Do not accept severely compromised containers.
    • Documentation Check: Verify that the product label on the drum matches the order specifications, including the product name, CAS number, and batch/lot number. Ensure the accompanying Certificate of Analysis (COA) is present.
    • Weigh Gross Mass: Weigh the entire, unopened drum to confirm the gross mass is consistent with the stated packaging (e.g., 25kg net weight plus drum tare weight). A significant discrepancy may indicate loss of content or incorrect packaging.
    • Drum Transfer to Storage: Move the intact drum to a designated dry and cool storage area [3], away from direct sunlight and moisture, pending further sampling and testing.
Sampling and Quality Control Analysis
  • Workflow: The workflow for sampling and quality control analysis is as follows:

Open Drum in Fume Hood Open Drum in Fume Hood Collect Representative Sample Collect Representative Sample Open Drum in Fume Hood->Collect Representative Sample Conformity Check vs. COA Conformity Check vs. COA Collect Representative Sample->Conformity Check vs. COA Perform In-house QC Tests Perform In-house QC Tests Conformity Check vs. COA->Perform In-house QC Tests Approve for R&D Use Approve for R&D Use Perform In-house QC Tests->Approve for R&D Use

  • Procedure:
    • Sampling: Open the drum inside a fume hood or other appropriate engineering control to minimize exposure and environmental release. Using a clean sampler, collect a small, representative sample from the top, middle, and bottom of the drum.
    • Quality Control Tests: Perform in-house tests to verify the material's conformity with the supplier's COA and your internal specifications. Common quality parameters and their test methods for dyestuff intermediates are listed below.
Quality Parameter Standard Specification / Example Common Analytical Methods
Appearance White powder; Dark red powder; etc. [2] [4] Visual Inspection (against white background)
Purity / Assay ≥99.0% [2] [3] HPLC, GC, Titration
Melting Point ≥120°C (for 2-Naphthol) [2]; 165-170°C (for Solvent Red 24) [4] Melting Point Apparatus
Moisture Content ≤0.3% [3]; ≤0.5% [5] Karl Fischer Titration
Water-insoluble Matter ≤0.10% [3] Gravimetric Analysis
Specific Impurities e.g., α-Naphthol ≤0.5% [2]; Aniline ≤0.02% [3] HPLC, GC-MS

Important Considerations for Researchers

  • Material Identification: The search results indicate that packaging can vary by supplier (e.g., cardboard drum, woven bag), even for the same net weight [2] [3]. Always confirm the exact drum specification with the supplier for logistical and handling purposes.
  • Data Gaps in Search Results: The available online data is often fragmented and lacks full technical data sheets. The provided specifications like melting point and purity are typical values; always refer to the batch-specific COA provided by the manufacturer for precise values [2] [3].
  • Sample Acquisition: Suppliers are generally willing to provide samples for quality confirmation. You can request a small sample (e.g., 1kg) before committing to a bulk order, though shipping costs are typically borne by the requester [2].

References

4,4'-Dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) solubility challenges

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: J Acid Urea

The table below summarizes the key identifiers and physical characteristics of 4,4'-Dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) from the search results.

Property Details
CAS Number 134-47-4 [1] [2]
EC Number 205-142-9 [1]
Molecular Formula C₂₁H₁₆N₂O₉S₂ [1] [2]
Molecular Weight 504.49 g/mol [2]
Appearance White to grey or light brown powder [1] [3]
Reported Purity 99% min [1], ≥98% [2], ≥80% [3]
Density 1.798 g/cm³ [2] [3]
Primary Use Dyestuff intermediate for azo dyes [1] [3]

Reported Solubility Information:

  • One source indicates the compound is soluble in DMSO [2]. No specific data on solubility in water or other common organic solvents was found in the search results.

Key Information Gaps and Recommendations

The current search results lack the technical depth required for a comprehensive troubleshooting guide. The following critical information is missing:

  • Quantitative Solubility Data: No numerical data (e.g., mg/mL) in water, buffers, or organic solvents beyond a mention of DMSO.
  • Solution Stability Profile: No information on stability under various pH, temperature, or storage conditions.
  • Detailed Experimental Protocols: No specific methodologies for handling or dissolving the compound.
  • Common Problem List: No documented issues researchers face during experiments.

Troubleshooting Workflow for Solubility

Due to the lack of direct information, the following diagram outlines a general, systematic approach you can take in the lab to address solubility issues with solid organic compounds like J Acid Urea. This logical framework can serve as a starting point for your experiments.

Start Solubility Challenge with J Acid Urea Step1 1. Confirm Compound Identity (CAS 134-47-4, Purity ≥98%) Start->Step1 Step2 2. Check Available Data (Known: Soluble in DMSO) Step1->Step2 Step3 3. Solvent Screening (Start with DMSO, then test others) Step2->Step3 Step4 4. Apply Solubilization Techniques (e.g., Sonication, Heating, pH adjustment) Step3->Step4 Step5 5. Analyze and Document Results (Solubility, Stability, Observations) Step4->Step5 End Successful Solubilization or Need for Alternative Compound Step5->End

References

Chemical Profile & Stability of J Acid Urea

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the key physicochemical and stability data for J Acid Urea (AMI-1) [1].

Property Specification / Value
CAS Number 134-47-4 [1]
Molecular Formula C₂₁H₁₆N₂O₉S₂ [1]
Molecular Weight 504.4897 g/mol [1]
Purity ≥98% [1]
Appearance Light brown to brown solid powder [1]
Melting Point 86-88 °C [1]
Recommended Storage (Powder) -20°C (3 years) or 4°C (2 years) [1]
Recommended Storage (Solution) -80°C (6 months) or -20°C (1 month) [1]
Solubility in DMSO ~83.33 mg/mL (~165.18 mM) [1]

Frequently Asked Questions & Troubleshooting

Q1: How should I store J Acid Urea to ensure its stability?

  • Stable Storage: The solid powder is stable at room temperature for a few days during shipping but should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (2 years) [1].
  • Solution Handling: Prepare stock solutions in DMSO. For optimal stability, aliquot the solution and store it at -80°C for up to 6 months or at -20°C for one month. Avoid repeated freeze-thaw cycles [1].

Q2: I am observing unexpected results in my cell viability assay. What could be the issue?

  • Concentration Verification: First, confirm the concentration of your stock solution and working dilutions. Use the provided molecular weight (504.49 g/mol) for accurate molarity calculations [1].
  • Solvent Cytotoxicity: The recommended solvent for stock solutions is DMSO. Ensure that the final concentration of DMSO in your cell culture media does not exceed 0.1-1.0%, as higher concentrations can be toxic to cells and confound your results.
  • Expected Activity Reference: In cell viability assays (e.g., with S180 sarcoma cells), J Acid Urea typically reduces cell survival in a time- and dose-dependent manner, with effects observed at concentrations in the millimolar range (e.g., 0.6-2.4 mM over 48-96 hours) [1]. Significant deviation from this pattern may indicate a compound stability or preparation issue.

Q3: How do I prepare solutions of J Acid Urea for my in vitro experiments? The following table outlines two standard methods for preparing working solutions for in vitro assays [1].

Formulation Composition Preparation Example (for 1 mL of 2.08 mg/mL solution)

| Aqueous Solution | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 1. Add 100 µL of 20.8 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 450 µL saline to a final volume of 1 mL. | | Oil-based Solution | 10% DMSO + 90% Corn Oil | 1. Add 100 µL of 20.8 mg/mL DMSO stock to 900 µL of corn oil and mix evenly. |

Q4: The color of my J Acid Urea powder is light brown. Is this normal? Yes. The manufacturer specifies that J Acid Urea has a light brown to brown appearance as a solid powder, so this is expected and does not indicate degradation [1].

Experimental Protocols

Cell Viability Assay (Referenced from [1]) This protocol summarizes the method used to demonstrate the anti-survival effect of J Acid Urea on sarcoma cells.

  • Cell Lines: S180 (mouse sarcoma) or U2OS (human osteosarcoma) cells.
  • Test Concentrations: 0.6 mM, 1.2 mM, and 2.4 mM of J Acid Urea.
  • Incubation Duration: 48, 72, and 96 hours.
  • Expected Outcome: A time- and dose-dependent reduction in cell viability.
  • Additional Analysis: Apoptosis analysis (e.g., by flow cytometry using Annexin V/PI staining) can be performed on S180 cells treated with 1.2 mM and 2.4 mM J Acid Urea for 48 and 72 hours, showing an increase in apoptotic cells [1].

Visual Guide to J Acid Urea's Mechanism & Stability

The following diagram illustrates the core mechanism of J Acid Urea and the key factors that influence its stability in the research setting.

J Acid Urea: Mechanism and Stability Factors node_mechanism node_mechanism node_stability node_stability node_factor node_factor AMI1 J Acid Urea (AMI-1) PRMT1 PRMT1 Enzyme AMI1->PRMT1 Binds to Inhibition Inhibition of Arginine Methyltransferase PRMT1->Inhibition Outcome Altered Gene Expression Reduced Cell Survival Induced Apoptosis Inhibition->Outcome Storage Critical Stability Factors Factor1 Solid Form: Store at -20°C Storage->Factor1 Factor2 DMSO Solution: Aliquot & Store at -80°C Storage->Factor2 Factor3 Avoid Repeated Freeze-Thaw Cycles Storage->Factor3

Key Takeaways for Researchers

  • Stability is Manageable: The solid form of J Acid Urea is stable for long-term storage at -20°C. The primary stability challenge involves its solutions, which require aliquoting and storage at -80°C to prevent degradation.
  • Biological Activity is Dose-Dependent: Its effects on cell viability and apoptosis are clear and reproducible when used within the reported concentration ranges (e.g., 0.6-2.4 mM) and with appropriate solvent controls.
  • Follow Proven Protocols: Adhering to the recommended solution preparation methods and assay protocols will yield the most reliable and consistent experimental results.

References

dyestuff intermediate yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Market Data & Industrial Context

The table below summarizes key market data points relevant for understanding the industrial drive for yield improvement [1].

Market Aspect Quantitative Data Significance for Yield Improvement
Global Market Size $5.2 Billion (2024); Projected $8.7 Billion by 2033 [1] Highlights economic impact; minor yield gains offer major financial returns.
Compound Annual Growth Rate (CAGR) 6.2% (2026-2033) [1] Sustained growth increases value of efficient, high-yield production processes.
Regional Production Share Asia-Pacific (India & China) to produce >65% of global intermediates by 2030 [1] Intense competition may drive focus on cost-saving through yield optimization.

Technical Insights & Optimization Levers

While direct protocols are limited, the search results point to several overarching strategies and advanced tools for improving process efficiency.

  • Process Parameter Optimization: A core strategy involves the precise control of dyeing process parameters, which is directly analogous to optimizing synthesis conditions. Key factors include temperature, time, and chemical usage [2]. Optimizing these can lead to significant improvements in yield and reductions in waste.
  • Advanced Analytical and Modeling Techniques:
    • Machine Learning (ML) for Optimization: Research shows that hybrid machine learning models, such as XGBoost tuned with Differential Evolution (DE), can achieve high predictive accuracy (R² values up to 0.997) for optimizing process variables and predicting outcomes in dye-related processes [3]. This can be applied to model and optimize synthetic pathways.
    • Statistical Process Control: Historical data, such as the Dyestuff dataset in R, demonstrates the use of statistical methods like linear mixed-effects models to analyze batch-to-batch variation in the yield of an intermediate product (H-acid) [4]. This is a foundational approach for identifying inconsistency sources.

Proposed Workflow for Yield Investigation

Based on the gathered information, the following workflow outlines a systematic approach to diagnosing and improving dyestuff intermediate yield. The diagram illustrates the key stages and decision points.

Start Start Yield Improvement DataCollection Data Collection & Analysis Start->DataCollection RootCause Hypothesis & Root Cause Analysis DataCollection->RootCause MLModeling Advanced Modeling (e.g., ML) RootCause->MLModeling For complex systems ParameterOpt Parameter Optimization RootCause->ParameterOpt For known variables MLModeling->ParameterOpt Control Implement Process Control ParameterOpt->Control Monitor Monitor & Refine Control->Monitor Monitor->ParameterOpt Continuous Improvement

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in dyestuff intermediate synthesis? While not exhaustively listed in the search results, common causes can be inferred. These typically include impurities in raw materials, suboptimal reaction conditions (temperature, pH, time), inefficient catalysis, and side reactions [2]. A first step is always a rigorous analysis of batch data to pinpoint variation, as demonstrated in classical quality control studies [4].

Q2: How can AI and Machine Learning help in improving yield? Machine Learning models can predict optimal synthesis conditions by analyzing complex, multi-variable data. For instance, the XGBoost algorithm has been successfully used to model dye removal processes with high accuracy by correlating inputs like initial concentration, pH, and sonication time with the output efficiency [3]. This same methodology can be applied to synthetic yield by using historical batch data to build a predictive model for finding the highest-yielding conditions.

Q3: What is the industry trend regarding sustainable yield improvement? The market is increasingly shifting towards eco-friendly and sustainable processes [1] [5]. This means yield improvement strategies are not only focused on increasing output but also on reducing energy consumption, minimizing wastewater, and using greener solvents and auxiliaries [2]. Improving atom economy and reducing the Environmental Factor (E-Factor) are key goals aligned with this trend.

Methodology for Batch Data Analysis

For researchers looking to implement a basic, data-driven approach, here is a methodology inspired by the classic Dyestuff dataset [4]:

  • Objective: To quantify how much the variation from batch to batch of an intermediate product contributes to the overall variation in the final yield.
  • Experimental Design:
    • Obtain multiple samples (e.g., n=6 batches) of the intermediate product from different production lots.
    • From each batch, perform multiple (e.g., n=5) replicate preparations of the dyestuff or target molecule under standardized laboratory conditions.
    • Precisely measure the yield for each preparation.
  • Data Analysis:
    • Use a linear mixed-effects model to analyze the data. A simple model in R would be: lmer(Yield ~ 1 + (1|Batch), data = your_data).
    • This model will help you partition the total variance into two components: the variance between batches and the variance within batches (residual variance).
  • Interpretation:
    • A high variance between batches suggests that the quality or consistency of the intermediate product is a major factor affecting your yield. The solution lies upstream with the supplier or in the intermediate's own production process.
    • A high variance within batches suggests that your own laboratory synthesis protocol is inconsistent and needs better control and optimization.

The search results provide a strong foundation in concepts and data-driven approaches, but detailed chemical synthesis protocols were not available.

  • To find specific experimental procedures, you may need to search in specialized scientific databases like ACS Publications, ScienceDirect, or patent databases using more precise terms like "high-yield synthesis of [Intermediate Name]" or "process optimization of anthraquinone intermediates".
  • For hands-on troubleshooting, consulting internal laboratory records of past successful high-yield experiments is often the most valuable resource.

References

4,4'-Dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) purification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Purification Techniques Overview

The table below summarizes the key purification methods identified, which can be applied to or adapted for purifying Carbonyl J Acid.

Method Key Principle Best for Removing Scale Reported Purity Outcome
Adsorption with Neutral Alumina [1] Adsorption of sulfur-containing impurities and colored resins onto neutral alumina particles. Sulfur impurities, colored by-products, resinous matter. Industrial / Preparative Effectively purifies raw dihydroxynaphthalene material.
High-Speed Counter-Current Chromatography (HSCCC) [2] Liquid-liquid partition chromatography without a solid support. Complex mixtures of closely related sulfonated compounds and synthetic by-products. Preparative (0.5-1 g runs) >99% purity from ~70-85% pure starting material.
Solid-Phase Extraction (SPE) [3] Pre-concentration and clean-up using cartridges with various sorbents. Matrix interferences in aqueous samples, isolating sulfonates from complex mixes. Analytical / Sample Prep Essential pre-step for accurate analysis (e.g., via HPLC).

Detailed Experimental Protocols

Protocol 1: Purification via Adsorption using Neutral Alumina

This method, adapted from a patent for dihydroxynaphthalene, is excellent for removing key impurities like sulfur compounds and colored resins from your raw material [1].

  • Step 1: Dissolution. Dissolve the crude compound in a suitable organic solvent. The patent suggests options like 1-methoxy-2-propanol or propylene glycol methyl ether acetate (PGMEA) [1].
  • Step 2: Adsorbent Setup. Prepare a filtration setup with a filter aid like diatomaceous earth. Mix neutral alumina (activated at 150-350°C) with the filter aid. The weight of alumina should be 0.5% to 10% of the weight of the crude product [1].
  • Step 3: Adsorption & Filtration. Pour the solution from Step 1 through the prepared adsorbent bed. Stirring the mixture for 15-60 minutes before filtration can enhance impurity removal [1].
  • Step 4: Crystallization. Concentrate the filtered solution by distilling off the solvent under reduced pressure. This will induce crystallization of the purified product [1].
  • Step 5: Isolation. Collect the crystals via filtration and dry them under vacuum.
Protocol 2: High-Purity Isolation using High-Speed Counter-Current Chromatography (HSCCC)

This method is ideal for obtaining very high-purity material for analytical standards or critical applications, as demonstrated for a similar naphthalenesulfonic acid salt [2].

  • Step 1: Solvent System Preparation. Prepare a two-phase solvent system of n-butanol/water (1:1, v/v), acidified with 0.2% trifluoroacetic acid (TFA). Equilibrate the mixture in a separatory funnel and separate the two phases [2].
  • Step 2: Sample Preparation. Dissolve the crude sample in a 1:1 mixture of the upper (organic) and lower (aqueous) phases from the solvent system [2].
  • Step 3: HSCCC Instrument Setup.
    • Use a J-type HSCCC instrument with a multi-layer coil column.
    • Fill the entire column with the upper organic phase (stationary phase).
    • Load the sample solution via injection port.
    • Pump the lower aqueous phase (mobile phase) through the column at a flow rate of 2 ml/min while rotating the column at 850 rpm in "head-to-tail" elution mode [2].
  • Step 4: Fraction Collection & Analysis. Monitor the eluent with a UV detector at 275 nm and collect fractions (e.g., 4 ml/tube). Analyze the fractions by HPLC to identify those containing the pure target compound [2].
  • Step 5: Product Recovery. Combine the pure fractions and evaporate the solvent to obtain the solid, high-purity product.

The following diagram illustrates the logical decision-making workflow for selecting and applying these purification methods.

Start Start: Need to Purify Carbonyl J Acid Goal Define Purification Goal Start->Goal Analytical High-Purity Standard (e.g., for HPLC) Goal->Analytical PrepScale Preparative/Industrial Scale Goal->PrepScale MethodHSCCC Method: HSCCC Analytical->MethodHSCCC MethodAlumina Method: Adsorption with Neutral Alumina PrepScale->MethodAlumina ResultHSCCC Result: >99% Purity MethodHSCCC->ResultHSCCC ResultAlumina Result: Pure Material (Sulfur/Resin Removal) MethodAlumina->ResultAlumina

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial Carbonyl J Acid? Commercial batches are often "technical grade" (~70-85% pure). Common impurities can include unreacted starting materials like J Acid, isomeric by-products, inorganic salts (e.g., chlorides), and insoluble solids [4] [2]. One study notes that free J acid should be ≤0.2% in a quality product [4].

Q2: My purified product has low yield after alumina treatment. What could be wrong? The amount of neutral alumina is critical. Using an excessive amount (e.g., towards the 10% upper limit) can lead to adsorption losses of the target product itself [1]. Optimize by using the minimal effective amount of alumina. Also, ensure the alumina is properly activated.

Q3: What analytical methods are best for verifying the purity of naphthalene sulfonates? High-Performance Liquid Chromatography (HPLC) is the primary method due to its high sensitivity and selectivity [3] [2]. It is often coupled with a photodiode array (PDA) detector for peak identity confirmation. For pre-concentration from aqueous solutions, Solid-Phase Extraction (SPE) is highly recommended prior to analysis [3].

Key Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor impurity separation with Alumina Insufficient alumina or contact time. Increase alumina amount (within 0.5-10% range) and stir for up to 60 minutes before filtration [1].
Low recovery in HSCCC Incorrect partition coefficient (K). Adjust the solvent system polarity (e.g., TFA percentage) so that the K of the target compound is close to 1 [2].
Product remains colored Colored resins not fully removed. Ensure the alumina is "neutral" and has been activated by heating to 150-350°C before use [1].

References

Hmt1p inhibition optimization AMI-1

Author: Smolecule Technical Support Team. Date: February 2026

Understanding AMI-1 and Hmt1p

What is AMI-1? AMI-1 is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs). Its primary mechanism of action is by blocking the peptide-substrate binding site, not the co-factor (S-adenosylmethionine, or SAM) binding site [1] [2].

Relevance of Hmt1p In yeast (S. cerevisiae), Hmt1p is the predominant type I arginine methyltransferase and is the functional ortholog of human PRMT1 [3] [4]. Studying Hmt1p in yeast provides a valuable model for understanding the roles of arginine methylation in higher eukaryotes, as the knockout of its mammalian counterpart, PRMT1, is embryonically lethal [4].

Key Biochemical & Cellular Data for AMI-1

The table below summarizes essential quantitative data for AMI-1 to assist in experimental planning.

Property Value / Description Context / Assay
IC₅₀ for yeast Hmt1p 3.0 µM In vitro methyltransferase assay [1]
IC₅₀ for human PRMT1 8.8 µM In vitro methyltransferase assay [1]
Inhibitor Type Reversible, non-SAM competitive Binds to peptide-substrate site [1] [2]
Cellular Permeability Cell-permeable Confirmed in cellular assays [1]
Cytotoxicity (IC₅₀) >100 µM (in most cell lines) MTT/CellTiter-blue assays in A-375, Daoy, MCF7, etc. [1]
Primary Mechanism Blocks substrate binding Prevents PRMT from interacting with its protein/peptide substrates [1]

Troubleshooting Guide for AMI-1 Experiments

Here are solutions to common issues encountered when using AMI-1.

1. Problem: High background in in vitro methyltransferase assays.

  • Potential Cause: Non-specific binding or incomplete removal of unreacted radiolabeled S-adenosylmethionine ([³H]-SAM) in radiotracer assays [5].
  • Solutions:
    • Increase wash stringency: If using a filter-binding assay, optimize the number and composition of wash buffer steps to more effectively remove unincorporated [³H]-SAM [5].
    • Switch assay format: Consider moving to a Scintillation Proximity Assay (SPA), which is a homogeneous assay (no-wash) that can reduce background by only detecting radioactivity in close proximity to the scintillant-coated beads [5].
    • Use non-radioactive methods: Develop or adopt antibody-based assays (like DELFIA or ELISA) or coupled enzyme assays that avoid radioactivity altogether [5].

2. Problem: Lack of observed cellular phenotype despite using AMI-1.

  • Potential Cause: The cellular phenotype might not be dependent on Hmt1p/PRMT1 activity, or the inhibitor is not effectively engaging the target in the cellular context.
  • Solutions:
    • Verify on-target engagement: Use a positive control. Monitor the methylation status of a known Hmt1p substrate (e.g., Npl3) via western blot to confirm that AMI-1 is effectively reducing arginine methylation in your cells [1].
    • Check concentration and cytotoxicity: Perform a dose-response curve. While AMI-1 is generally not highly cytotoxic, confirm that your working concentration is effective and not causing non-specific toxicity in your specific cell line by referencing cytotoxicity data (see table above) [1].
    • Combine with genetic validation: Use siRNA against PRMT1 (in mammalian cells) or an hmt1Δ knockout strain (in yeast) to see if the phenotype is replicated, confirming the target's role [3] [4].

3. Problem: Off-target effects or lack of specificity.

  • Potential Cause: AMI-1 can inhibit other type I PRMTs (e.g., PRMT3, PRMT4, PRMT6) and even the type II enzyme PRMT5, though with varying potencies [1].
  • Solutions:
    • Profile inhibitor selectivity: Test AMI-1 against a panel of other methyltransferases in your assay system to understand its selectivity profile in your hands [2].
    • Use genetic controls: Correlate findings with results from genetic knockdown or knockout of specific PRMTs to distinguish the effects of inhibiting Hmt1p/PRMT1 from other family members [3].
    • Consider more selective inhibitors: For follow-up studies, investigate newer, more selective PRMT inhibitors that have been developed since the discovery of AMI-1.

Experimental Workflow for Validating Hmt1p Inhibition

For researchers designing experiments, the following diagram outlines a logical workflow to confirm that a phenotype is due to Hmt1p inhibition.

Start Start: Observe Potential Phenotype A In Vitro Validation Treat purified Hmt1p with AMI-1 Monitor methyltransferase activity Start->A B Cellular Target Engagement Treat cells with AMI-1 Monitor methylation of known substrate A->B C Genetic Validation Use hmt1Δ knockout strain Check for phenotype replication B->C D Phenotype Confirmed? Correlate inhibitor data with genetic data C->D E Conclusion: Phenotype is Hmt1p-dependent D->E Yes F Conclusion: Phenotype is Hmt1p-independent D->F No

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing AMI-1 stock solutions? AMI-1 is soluble in water. A common method is to prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO, which can then be diluted into aqueous buffer for in vitro assays. For cellular studies, dilute the DMSO stock directly into the cell culture medium, ensuring the final DMSO concentration is non-toxic to cells (typically <0.1-0.5%) [1].

Q2: Has AMI-1 been successfully used in vivo? Yes, there are reports of AMI-1 being used in mouse xenograft models. For example, one study administered 0.5 mg of AMI-1 intratumorally daily for 7 days and observed inhibition of tumor growth, associated with a decrease in specific histone arginine methylation marks (H4R3me2s and H3R8me2s) [1].

Q3: What are the main limitations of using AMI-1? The primary limitation is its lack of high specificity for a single PRMT family member. It can inhibit multiple type I PRMTs and PRMT5 [1] [2]. Therefore, phenotypes observed with AMI-1 should be interpreted cautiously and confirmed with genetic approaches where possible.

References

protein arginine methylation inhibition troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting PRMT Inhibition Experiments

Here are answers to common challenges you might face in your experiments:

Q1: My PRMT inhibitor shows no effect on cellular methylation in my initial tests. What could be wrong?

  • Verify Inhibitor Potency and Selectivity: Confirm that your inhibitor is potent and selective for your specific PRMT target. Use biochemical assays to determine the IC50 value. For example, the probe SGC8158 for PRMT7 has an IC50 of < 2.5 nM and shows high selectivity over other methyltransferases [1]. A lack of effect could be due to using an inhibitor that is not potent or selective enough for your cellular context.
  • Check Cellular Activity and Prodrug Conversion: Some potent inhibitors require a prodrug strategy for cell permeability. For instance, SGC3027 is a cell-permeable prodrug converted intracellularly to the active compound SGC8158 [1]. Ensure you are using the appropriate form (prodrug vs. active compound) and have validated its conversion and activity in your cell line.
  • Confirm Target Engagement and Biomarker Analysis: Use a known cellular substrate as a positive control. For PRMT7 inhibition, you can monitor the methylation status of HSP70 at R469, which is a validated downstream biomarker [1]. A lack of change in this marker suggests the inhibitor is not engaging the target in your system.

Q2: I am observing off-target effects in my cell viability assays. How can I confirm this is due to PRMT inhibition?

  • Employ a Negative Control Compound: Always include a structurally similar but inactive control compound in your experiments. For example, when using the PRMT7 inhibitor SGC8158, its negative control SGC8158N (IC50 ~14 µM) should show no effect [1]. This helps distinguish target-specific effects from non-specific or cytotoxic effects.
  • Perform Selective Target Validation: Use genetic knockdown (e.g., siRNA, CRISPR/Cas9 knockout) of your target PRMT. If the phenotypic effects (e.g., reduced stress tolerance) mirror the pharmacological inhibition and are not seen with the negative control compound, it strengthens the evidence for an on-target effect [1].
  • Profile Against Other PRMTs and Enzymes: Screen your inhibitor against a panel of other PRMTs and methyltransferases. A selective inhibitor like SGC8158 showed >1,000-fold selectivity over other PRMTs and no significant activity against 35 other methyltransferases [1].

Q3: How can I identify novel or validate known cellular substrates for a specific PRMT?

  • Utilize Proteomic Approaches with Proper Controls: Implement quantitative mass spectrometry techniques, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), coupled with immunoprecipitation using methyl-arginine-specific antibodies [1]. Crucially, compare your experimental group (inhibitor-treated or PRMT-KO cells) with both a negative control compound and a wild-type group to identify specific dependent methylation events.
  • Validate Substrates In Vitro: After identifying potential substrates from proteomics, confirm a direct relationship through in vitro methylation assays. Purify the PRMT and the candidate substrate and demonstrate that methylation occurs in a controlled system. For PRMT7, the methylation of HSP70 required an ATP-bound, open conformation of the protein [1].

PRMT Inhibitors: Profiles & Applications

The table below summarizes key characteristics of documented PRMT inhibitors to aid your experimental planning and troubleshooting.

Inhibitor Name Target PRMT Reported IC50 / Potency Key Features / Applications Cellular Activity / Evidence
SGC8158 PRMT7 < 2.5 nM [1] SAM-competitive; highly selective over other methyltransferases [1]. Active as SGC3027 prodrug; reduces HSP70 R469me1 [1].
SGC3027 PRMT7 N/A (Prodrug) Cell-permeable prodrug of SGC8158 [1]. Converted to SGC8158 in cells; inhibits PRMT7-driven methylation [1].
SGC0911 PRMT7 & Others ~1 µM (for PRMT7) [1] Initial hit from SAM-mimetic library; less potent and selective [1]. Primarily used for in vitro assay development [1].
SGC8172 PRMT7 & Others < 2.5 nM (for PRMT7) [1] Potent but non-selective PRMT inhibitor [1]. Useful where pan-PRMT inhibition is desired [1].

Experimental Protocol: PRMT7 Inhibition & Substrate Validation

This protocol, based on methods from recent literature [1], outlines how to pharmacologically inhibit PRMT7 and validate the methylation of its substrate HSP70.

Objective: To inhibit PRMT7 in cells and confirm reduced monomethylation of HSP70.

Materials:

  • Cell line (e.g., HCT116)
  • PRMT7 inhibitor (e.g., SGC3027 prodrug) and negative control compound (e.g., SGC8158N)
  • Antibodies: Anti-HSP70, Anti-mono-methyl arginine (Rme1), PRMT7-specific antibody (optional, for localization)
  • Lysis buffer (RIPA buffer with fresh protease inhibitors)
  • SDS-PAGE and Western blot equipment

Method:

  • Cell Treatment and Inhibition:

    • Culture cells and split into three treatment groups:
      • Group 1: Treated with PRMT7 prodrug inhibitor (e.g., SGC3027).
      • Group 2: Treated with negative control compound (e.g., SGC8158N).
      • Group 3: Untreated or vehicle control (DMSO).
    • Incubate for the desired duration (e.g., 24-72 hours).
  • Cell Lysis and Protein Extraction:

    • Lyse cells in ice-cold RIPA buffer.
    • Centrifuge lysates at high speed (e.g., 14,000 rpm for 15 min at 4°C) to remove debris.
    • Quantify protein concentration of the supernatant.
  • Analysis via Western Blot:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Probe the membrane with an anti-mono-methyl arginine (Rme1) antibody to observe global MMA changes.
    • Specifically, immunoprecipitate HSP70 from the lysate and blot with the Rme1 antibody to detect methylation at R469.
    • Reprobe the blots with anti-HSP70 and other loading controls to ensure equal protein loading.
  • Phenotypic Confirmation (Cellular Stress Assay):

    • To link inhibition to a functional outcome, subject the treated cells to proteostatic stress (e.g., heat shock or incubation with a proteasome inhibitor like MG132).
    • Measure cell viability or HSP70 client protein aggregation to confirm that PRMT7 inhibition reduces cellular tolerance to stress [1].

Signaling Pathway & Experimental Workflow Diagrams

The following diagrams, generated using Graphviz DOT language, illustrate the PRMT7-HSP70 signaling pathway and the experimental workflow for substrate validation. The color palette complies with your specifications, and labeldistance has been set to 2.5 for clarity.

Diagram 1: PRMT7-HSP70 Stress Response Signaling Pathway

prmt7_pathway Cellular_Stress Cellular_Stress PRMT7_Enzyme PRMT7_Enzyme Cellular_Stress->PRMT7_Enzyme HSP70_Methylated HSP70 (R469 monomethylated) PRMT7_Enzyme->HSP70_Methylated  Catalyzes R469  Monomethylation   HSP70_Open HSP70 (ATP-bound, Open Conform.) HSP70_Open->PRMT7_Enzyme  Required for  Methylation   Proteostasis Cellular Proteostasis & Stress Tolerance HSP70_Methylated->Proteostasis SGC3027 SGC3027 SGC3027->PRMT7_Enzyme  Inhibits  

This diagram shows how cellular stress leads to PRMT7-mediated monomethylation of HSP70, promoting stress tolerance. The inhibitor SGC3027 blocks this pathway.

Diagram 2: PRMT7 Substrate Validation Workflow

experimental_workflow A Cell Culture & Treatment Groups B Protein Extraction & Quantification A->B  Lyse Cells   C Western Blot: Global MMA & HSP70 R469me1 B->C  SDS-PAGE/Western   D Functional Assay: Stress Challenge C->D  If methylation ↓   E Data Analysis: Compare to Controls C->E  Direct Link   D->E  Measure Viability  

This diagram outlines the key steps for validating PRMT7 inhibition and its effects on substrate methylation and cellular function.

Key Technical Considerations

  • Inhibitor Mechanisms: PRMT inhibitors can have different mechanisms of action. SGC8158 is SAM-competitive, binding in the co-factor pocket of PRMT7 and displacing key structural elements like the THW loop [1]. Understanding the MoA is crucial for assay design and interpreting competitive experiments.
  • Cellular Biomarkers are Critical: For rapid troubleshooting of cellular activity, always pair a new inhibitor with a validated biomarker. For PRMT7, a sharp reduction in HSP70 R469 monomethylation is a direct indicator of successful target engagement [1].
  • Addressing Common Pitfalls:
    • Lack of Phenotype: If expected functional effects are absent despite confirmed inhibition, check the cellular context. The role of PRMT7 in stress response was revealed under specific challenges like heat shock or proteasome inhibition [1]. Your assay conditions may need optimization.
    • Specificity Concerns: Beyond profiling, use genetic tools (KO/KD) as an orthogonal method to confirm that observed phenotypes are on-target.

References

J Acid Urea vs other PRMT inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PRMT Inhibitors

The table below summarizes key characteristics of various PRMT inhibitors for which data is available in the scientific literature.

Inhibitor Name Primary PRMT Target Chemical Class Mechanism of Action Reported Potency (IC₅₀ or Kd) Key Characteristics / Selectivity
Compound 1 / "SGC707" [1] [2] PRMT3 Benzothiadiazole derivative Allosteric, non-competitive with substrate and cofactor [1] IC₅₀ = 1.0 - 2.5 μM [1] First selective, allosteric PRMT3 inhibitor; used as a chemical probe [1].
TP-064 [3] PRMT4 (CARM1) N-phenoxybenzamide derivative Binds in substrate-binding pocket; SAM-dependent [3] IC₅₀ < 10 nM; Kd = 7.1 nM [3] Potent, selective, cell-active probe; shows efficacy in multiple myeloma models [3].
MS023 [4] Type I PRMTs (Pan-inhibitor) Not specified in detail Catalytic inhibition of Type I enzymes [4] Sub-micromolar range in cellular assays [4] Induces viral mimicry response in TNBC; tool for probing Type I PRMT biology [4].
GSK3368715 [4] Type I PRMTs (Pan-inhibitor) Not specified in detail Catalytic inhibition [4] Data not fully public (in clinical trials) [4] Type I pan-inhibitor that has entered clinical trials (NCT03666988) [4].
BMS-986504 [5] PRMT5 Not specified in detail Catalytic inhibition [5] Clinical phase dose: 400-600mg [5] Clinical-stage inhibitor for MTAP-deleted NSCLC; response rate ~29% [5].

Experimental Protocols for Key Assays

Here are standard methodologies used to generate the data for the inhibitors listed above.

Direct PRMT Enzymatic Activity Assay

This is a common method to measure a compound's direct ability to inhibit methyltransferase activity.

  • Principle: The assay measures the transfer of a radioactive or fluorescent methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a peptide or protein substrate (e.g., histone H4) [6].
  • Procedure:
    • Reaction Setup: Incubate recombinant PRMT enzyme (e.g., PRMT1, PRMT3, PRMT5) with a range of inhibitor concentrations in a suitable buffer.
    • Addition of Cofactor and Substrate: Add SAM and a biotinylated or pre-coated peptide substrate to the reaction mixture [6].
    • Detection: After incubation, detect the methylated product using specific antibodies against methyl-arginine (e.g., for asymmetric or symmetric dimethylarginine) conjugated to a reporter enzyme like horseradish peroxidase (HRP) [6].
    • Data Analysis: The IC₅₀ value (concentration causing 50% inhibition) is calculated from the dose-response curve of the inhibitor.
Cell-Based Viability and Proliferation Assays

These assays determine the functional consequence of PRMT inhibition on cancer cell growth.

  • Principle: To assess the anti-proliferative effects of inhibitors on cancer cell lines (e.g., triple-negative breast cancer, multiple myeloma) over time [4] [3].
  • Procedure:
    • Cell Seeding: Plate cells in multi-well plates and allow them to adhere.
    • Compound Treatment: Treat cells with a concentration gradient of the inhibitor (e.g., MS023, TP-064) or a negative control compound (e.g., MS094, TP-064N) [4] [3].
    • Incubation and Measurement: Monitor cell confluence over several days using a live-cell imaging system or measure cell viability at endpoint using assays like CellTiter-Glo, which quantifies ATP as a marker of metabolically active cells [4] [3].
    • Data Analysis: Calculate metrics like Area Above the Curve (AAC) or GI₅₀ (concentration for 50% growth inhibition) to quantify potency and efficacy [4].
Mechanism of Action Studies
  • SPR (Surface Plasmon Resonance): Used to confirm direct binding and determine kinetics (Kon, Koff, Kd). For example, TP-064 binding to PRMT4 was shown to be dependent on the presence of the SAM cofactor [3].
  • X-ray Crystallography: Provides atomic-level detail of the inhibitor bound to its target. This confirmed the allosteric binding site for SGC707 on PRMT3 and the substrate-competitive binding of TP-064 to PRMT4 [1] [3].
  • Western Blotting: Validates target engagement in cells by showing a reduction in specific methylation marks (e.g., reduction in ADMA marks by type I inhibitors) [4] [2].

PRMT Inhibitor Mechanism and Screening Workflow

The diagram below outlines the general workflow for discovering and characterizing PRMT inhibitors.

PRMT_Inhibitor_Workflow cluster_early Early-Stage Discovery cluster_mechanism Mechanistic Profiling cluster_validation Biological Validation start Identify PRMT Target (e.g., PRMT1, PRMT3, PRMT5) screen High-Throughput Screening (Compound Libraries) start->screen char_enz Enzymatic Characterization (Direct Activity Assay, IC₅₀) screen->char_enz mech_study Mechanism of Action Studies (SPR, X-ray Crystallography) char_enz->mech_study invisible val_cell Cellular Validation (Viability, Western Blot) mech_study->val_cell animal_model In Vivo Efficacy (Animal Models) Leads to Clinical Candidates val_cell->animal_model

Key Insights for Researchers

  • Diverse Targeting Strategies: PRMT inhibitors employ distinct mechanisms. While most target the catalytic site (competitively with substrate or SAM), allosteric inhibition is a validated strategy, as demonstrated by SGC707 for PRMT3 [1]. This can potentially lead to higher selectivity.
  • Cellular Effects Beyond Catalytic Inhibition: Inhibition of PRMTs can have profound downstream consequences. For example, MS023's antitumor effect in TNBC is linked to inducing a viral mimicry response by triggering an interferon pathway via dsRNA from Alu elements, not just blocking methylation [4].
  • Biomarkers are Crucial for Clinical Success: The efficacy of PRMT5 inhibitors like BMS-986504 is closely tied to specific genetic backgrounds, particularly MTAP deletion [5]. This highlights the importance of patient stratification in clinical development.

References

4,4'-Dihydroxy-7,7'-ureylenedi(naphthalene-2-sulphonic acid) HPLC analysis

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Methods for Related Compounds

While a method for J Acid Urea itself is not detailed, the following approaches for very similar compounds provide an excellent starting point for method development. The summarized information is based on documented procedures for closely related chemical structures [1] [2] [3].

The table below compares two analytical approaches mentioned in the search results:

Feature Method 1: Reverse-Phase HPLC [1] [2] Method 2: High-Speed Counter-Current Chromatography (HSCCC) [3]
Application Analysis of naphthalene-2-sulfonic acid & 4,7-Dihydroxynaphthalene-2-sulphonic acid Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt (HNSA)
Stationary Phase Newcrom R1 column (C18-based, low silanol activity) Liquid stationary phase (n-butanol, acidified)
Mobile Phase Acetonitrile/Water/Phosphoric Acid (Formic acid for MS compatibility) n-butanol/water (1:1), acidified with 0.2% Trifluoroacetic Acid (TFA)
Key Purpose Analytical separation & quantification; scalable to preparative High-purity preparative isolation (>99%) from technical grade material
Reported Outcome Effective separation achieved Successfully purified HNSA from ~70-85% to >99% purity

Experimental Protocols

Here are the detailed experimental workflows for the methods identified.

Protocol for Reverse-Phase HPLC Analysis [1] [2]

This method is recommended for initial analytical screening and method development.

  • 1. Column Selection: Equilibrate a Newcrom R1 or similar C18-based reverse-phase column.
  • 2. Mobile Phase Preparation: Prepare a mixture of acetonitrile (MeCN) and water, acidified with phosphoric acid. For mass spectrometry (MS) detection, replace phosphoric acid with formic acid.
  • 3. Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., water, methanol, or a mixture).
  • 4. Chromatographic Conditions: Use isocratic or gradient elution with the prepared mobile phase. The flow rate and specific proportions of MeCN/water can be adjusted for optimal peak shape and separation.
  • 5. Detection: Utilize a UV detector. The appropriate wavelength can be determined based on the compound's absorbance characteristics.
Protocol for Preparative Purification using HSCCC [3]

This method is highly relevant if your goal is to purify a technical grade sample of J Acid Urea to obtain a high-purity reference material.

  • 1. Solvent System Preparation: Create a two-phase solvent system by thoroughly mixing 500 mL n-butanol and 500 mL water. Add 2 mL Trifluoroacetic Acid (TFA) (0.2% v/v) to acidify the system; the final pH should be approximately 1.6.
  • 2. Phase Separation: Allow the mixture to settle in a separatory funnel until the phases are fully separated. The upper organic phase (n-butanol) is used as the stationary phase, and the lower aqueous phase is used as the mobile phase.
  • 3. Instrument Setup: Load the HSCCC column with the stationary phase.
  • 4. Sample Loading: Dissolve the "practical" or "technical" grade sample in a 1:1 mixture of the stationary and mobile phases. Inject this solution into the column.
  • 5. Separation Run: Rotate the column at 850 rpm and pump the aqueous mobile phase at a flow rate of 2 mL/min in "head to tail" elution mode.
  • 6. Fraction Collection & Analysis: Monitor the effluent with a UV detector at 275 nm and collect fractions (e.g., 4 mL per tube). Analyze the fractions using an analytical HPLC method to identify those containing the pure target compound.

Workflow Visualization

The diagram below outlines the decision-making process for analyzing or purifying J Acid Urea based on the information available.

G Start Start: Analyze J Acid Urea Goal What is the primary goal? Start->Goal A1 Routine Analysis or Method Development Goal->A1 Analyze A2 Preparative Purification of Technical Grade Material Goal->A2 Purify M1 Use Reverse-Phase HPLC (Newcrom R1 Column) A1->M1 M2 Use High-Speed Counter-Current Chromatography (HSCCC) A2->M2 P1 Protocol: Mobile Phase: Acetonitrile/Water/Acid M1->P1 P2 Protocol: Solvent System: n-Butanol/Water/TFA M2->P2 Result1 Obtain Analytical Chromatogram P1->Result1 Result2 Obtain High-Purity Material (>99%) P2->Result2

Suggestions for Next Steps

To overcome the lack of a direct method, you could consider the following:

  • Adapt the Provided Methods: The reverse-phase HPLC method used for 4,7-Dihydroxynaphthalene-2-sulphonic acid [2] is likely the most adaptable for analytical purposes. The HSCCC protocol [3] is highly promising if purification is needed.
  • Explore Broader Techniques: General methods for analyzing sulfonated dyes or naphthalene derivatives in scientific literature may offer more detailed parameters (precise gradients, temperatures, etc.).
  • Perform Experimental Optimization: Use the information above as a foundation. You will likely need to experimentally optimize conditions like the mobile phase gradient, pH, and detection wavelength specifically for J Acid Urea.

References

J Acid Urea vs. AdoMet-Related Compounds at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for J Acid Urea and the key AdoMet-related compound found in the search results.

Compound CAS Number Primary Function / Activity Key Experimental Findings

| J Acid Urea (AMI-1) [1] | 134-47-4 [1] | Selective protein arginine methyltransferase (PRMT) inhibitor with anti-inflammatory activity [1]. | - Inhibits yeast Hmt1p and human PRMT1 with IC50 of 3.0 µM and 8.8 µM, respectively [1].

  • Reduces sarcoma cell (S180, U2OS) survival in vitro; induces apoptosis [1].
  • In a mouse xenograft model, intratumoral injection (0.5 mg, 7 days) reduced tumor weight and modulated methylation markers [1]. | | S-adenosyl-L-methionine (AdoMet) [2] [3] | Not explicitly listed | Essential biological methyl donor for various methyltransferases (MTases); precursor for quorum-sensing molecules in bacteria [2] [3]. | - Engineered methionine adenosyltransferases (MATs) can generate double-modified AdoMet analogues (DM-AdoMets) using methionine and ATP analogues [2].
  • These DM-AdoMets show potential for selective targeting by specific MTases, useful for orthogonal biomolecular labeling in complex mixtures [2]. |

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here is a more detailed breakdown of the experimental data.

J Acid Urea (AMI-1) Experimental Protocols

The biological activity data for J Acid Urea is primarily derived from the following assay protocols [1]:

  • In Vitro Cell Viability Assay
    • Cell Types: S180 cells (sarcoma), U2OS cells (osteosarcoma) [1].
    • Procedure: Cells were treated with J Acid Urea at concentrations of 0.6 mM, 1.2 mM, and 2.4 mM. Cell viability was assessed after 48, 72, and 96 hours of incubation. The results demonstrated a time- and dose-dependent reduction in cell survival [1].
  • In Vitro Apoptosis Analysis
    • Cell Types: S180 cells [1].
    • Procedure: Cells were treated with 1.2 mM and 2.4 mM of J Acid Urea. After 48 and 72 hours, the percentage of cells undergoing apoptosis was measured, showing a significant increase compared to controls [1].
  • In Vivo Animal Model
    • Model: 6-7 week old male Kunming mice with S180 cell xenografts [1].
    • Dosage/Administration: 0.5 mg of J Acid Urea was administered via intratumoral injection daily for 7 days [1].
    • Results: The treatment led to a measurable reduction in tumor weight. Further analysis showed downregulation of PRMT5 and reduced levels of specific methylation marks (H4R3me2s and H3R8me2s) in the tumor tissue [1].
AdoMet and Analogue Experimental Focus

Recent research, as highlighted in the search results, focuses less on direct inhibitors and more on engineering the enzymes that create and utilize AdoMet. The key experimental approach involves [2]:

  • Generation of Double-Modified AdoMet Analogues (DM-AdoMets): Using an engineered methionine adenosyltransferase (MAT) from Methanocaldococcus jannaschii (PC-MjMAT) to produce unique AdoMet analogues. This is achieved by providing the enzyme with non-natural methionine analogues (e.g., ortho-nitrobenzyl-dl-homocysteine) in combination with modified ATP analogues (e.g., N6-benzyl-ATP) [2].
  • Objective: The goal is to create cofactors that are only recognized by a specific, targeted methyltransferase (MTase) within a complex cellular mixture. This strategy aims to enable selective biomolecular labeling without off-target effects, addressing the challenge of the hundreds of different MTases present in cells [2].

Research Context and Pathways

To better understand the relationship between these compounds, the following diagram outlines their roles in biological signaling and inhibition pathways.

G L_Methionine L_Methionine MAT_Enzyme MAT Enzyme L_Methionine->MAT_Enzyme Substrate ATP ATP ATP->MAT_Enzyme Substrate AdoMet AdoMet (Methyl Donor) MAT_Enzyme->AdoMet PRMTs PRMTs (Arginine Methyltransferases) AdoMet->PRMTs Cofactor Methylated_Substrate Methylated_Substrate PRMTs->Methylated_Substrate Methylation Reaction J_Acid_Urea J Acid Urea (AMI-1) (PRMT Inhibitor) J_Acid_Urea->PRMTs Inhibits AdoMet_Analogues Engineered AdoMet Analogues AdoMet_Analogues->PRMTs Selective Cofactor

Key Research Implications

  • J Acid Urea (AMI-1) serves as a direct inhibitor of PRMT enzymes, making it a tool for studying methylation and a candidate for oncology research, particularly given its observed pro-apoptotic effects in sarcoma models [1].
  • The research on AdoMet analogues represents a pro-active engineering approach. Instead of blocking the enzyme, it aims to "hijack" the methylation system by providing alternative cofactors. This strategy is promising for developing highly specific diagnostic tools and treatments with potentially fewer off-target effects [2].

References

J Acid Urea: Chemical Identification and Synonyms

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifying information for J Acid Urea from chemical databases.

Property Description
CAS Number 854812-04-7 [1] [2]
Molecular Formula C₂₁H₁₆N₂O₉S₂ [3] [1] [2]
Molecular Weight 504.49 g/mol [1] [2]
Density 1.798 g/cm³ [2]
IUPAC Name 4-hydroxy-7-[(5-hydroxy-7-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid [2]
Other Synonyms Carbonyl J Acid; Scarlet Acid; Urea J Acid; I Acid Urea; 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid) [2]

Synthesis Protocol

A patented method describes a process for preparing J Acid Urea that uses urea instead of the highly toxic and corrosive phosgene [4].

  • Reaction: J Acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) is reacted with urea [4].
  • Conditions: The reaction is carried out at a temperature between 100°C to 140°C under a pressure range from atmospheric pressure up to 10 bar [4].
  • Solvent: The process uses an inert solvent, such as water, a C1-C4 alkanol (e.g., methanol, ethanol), or mixtures thereof [4].
  • Work-up: After the reaction proceeds partially, the unconverted J Acid is precipitated in an acidic medium and separated. The J Acid Urea product is then isolated from the neutralized solution via salting out [4].

Performance and Experimental Data Context

I was unable to find comparative performance data for J Acid Urea in dye applications or drug development as requested. The available scientific literature on urea in experimental settings focuses on entirely different fields:

  • Diesel Engine Additive: One study investigated adding urea and urea-citric acid mixtures directly to diesel fuel. It found that this approach worsened engine performance and increased fuel consumption, although it did reduce certain emissions [5].
  • Fuel Cell Technology: Research on Direct Urea Fuel Cells (DUFCs) explores urea in wastewater as a hydrogen source for electricity generation. These studies focus on nickel-based catalysts for oxidizing urea in an alkaline medium, which is a different chemical process altogether [6].

Synthesis Pathway Diagram

Based on the synthesis protocol, the following diagram outlines the production process for J Acid Urea.

G JAcid J Acid Reactor Reaction Vessel JAcid->Reactor Urea Urea Urea->Reactor Mixture Reaction Mixture Reactor->Mixture Separation Acidification & Filtration Mixture->Separation Neutralization Neutralization Separation->Neutralization Filtrate ByProduct Recovered J Acid Separation->ByProduct Product J Acid Urea Neutralization->Product Salting Out

The diagram above illustrates the core steps in synthesizing J Acid Urea, from the initial reaction to the final isolation of the product.

References

Key Clinical Study: Oral Urea and Growth Hormone

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study specifically investigated the effect of oral urea ingestion on growth hormone (GH) secretion in healthy adults. The core finding and experimental design are summarized below [1].

  • Core Conclusion: The study concluded that oral urea does not significantly stimulate GH secretion and therefore cannot be used as a stimulation test for growth hormone deficiency [1].

The table below outlines the key parameters and results from this clinical trial.

Aspect Details
Study Design Double-blind, randomized, placebo-controlled cross-over trial [1]
Participants 22 healthy adults (median age 27) [1]
Intervention Single weight-adapted dose of oral urea (0.5 g/kg, 30–45 g) vs. placebo [1]
GH Measurement Times Baseline, 60 minutes, and 120 minutes after ingestion [1]
Key Result No significant difference in GH levels between urea and placebo at 120 minutes (p=0.08) [1]
Urea Level Change Plasma urea peaked at 60 min (16.8 mmol/L) from a baseline of 4.4 mmol/L, confirming systemic absorption [1]

Experimental Protocol

For your reference, here is the detailed methodology employed in the study [1]:

  • Preparation: Participants attended two study visits after an overnight fast and at least two hours of fluid restriction.
  • Intervention: On each visit, they consumed either the urea drink (urea dissolved in 200 ml water with a lemon-lime flavoring agent) or a matched placebo drink in random order.
  • Blinding: The drinks were prepared by unblinded staff not involved in the study to ensure participants and investigators remained blinded.
  • Blood Sampling: A venous catheter was inserted, and baseline blood samples were collected at least 20 minutes after insertion. Subsequent samples were taken at 30, 60, 90, 120, and 150 minutes after drinking the solution.
  • Laboratory Analysis: Serum GH levels were measured in batches from stored samples using an electrochemiluminescence immunoassay (ECLIA) on a Cobas8000 analyzer.

This workflow can be visualized in the following diagram:

A Participant Recruitment (22 Healthy Adults) B Randomized Cross-over (Placebo vs. Urea) A->B C Overnight Fast & Fluid Restriction B->C D Baseline Blood Sample C->D E Consume Study Drink (Urea 0.5g/kg or Placebo) D->E F Post-Ingestion Blood Sampling (30, 60, 90, 120, 150 min) E->F G Laboratory Analysis (Serum GH & Urea Levels) F->G H Data Analysis (Wilcoxon signed-rank test) G->H I Conclusion: No significant GH stimulation by urea H->I

J Acid Urea in a Different Context

It is important to clarify that "Urea J Acid" exists as a specific chemical compound (CAS 134-47-4) in biomedical research, but it is categorized as a selective inhibitor of protein arginine methyltransferases (PRMTs), not a growth hormone stimulant [2].

  • Primary Activity: It inhibits enzymes like PRMT1 and is investigated for its potential anti-inflammatory and anti-cancer properties [2].
  • Distinction from Simple Urea: This specialized chemical is distinct from the simple urea molecule used in the clinical study described above.

How to Proceed with Your Research

Given that the direct path does not yield the expected results, you might consider these alternative approaches:

  • Focus on Established GH Stimulation Tests: The search results mention that current diagnostic tests for GH deficiency, like the insulin tolerance test (ITT) or the glucagon stimulation test, are burdensome. Macimorelin is noted as the sole oral option but is costly [1]. A comparison guide focusing on these established methods (injection requirements, safety profiles, cost, availability) versus the investigated failure of urea would be highly valuable.
  • Explore Other Hormonal Interactions: While not directly related to J Acid Urea, other hormones like aldosterone, angiotensin II, and parathyroid hormone (PTH) play significant roles in the body's acid-base balance, which could be a related area of interest [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

504.02972244 Da

Monoisotopic Mass

504.02972244 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2QJN9485J7

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 10 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

134-47-4

Wikipedia

AMI-1

General Manufacturing Information

2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types